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  • Product: [1-(3-Methylphenyl)cyclohexyl]methanamine
  • CAS: 1094477-12-9

Core Science & Biosynthesis

Foundational

[1-(3-Methylphenyl)cyclohexyl]methanamine chemical structure and properties

An In-Depth Technical Guide on the Structural Profiling, Synthesis, and Pharmacological Potential of [1-(3-Methylphenyl)cyclohexyl]methanamine. Executive Summary The compound [1-(3-methylphenyl)cyclohexyl]methanamine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Profiling, Synthesis, and Pharmacological Potential of [1-(3-Methylphenyl)cyclohexyl]methanamine.

Executive Summary

The compound [1-(3-methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) represents a structurally intriguing homologue within the arylcyclohexylamine class. While traditional arylcyclohexylamines (e.g., phencyclidine, ketamine) feature an amine directly attached to the sp³-hybridized cyclohexane core, the insertion of a methylene bridge (-CH₂-) in this molecule fundamentally shifts its steric profile and basicity. This structural divergence, combined with a meta-methyl (m-tolyl) substitution on the phenyl ring, transitions the molecule's primary pharmacological engagement from pure NMDA receptor antagonism toward monoamine transporter (DAT/SERT/NET) modulation.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, physicochemical characterization, and in vitro pharmacological evaluation of this compound.

Structural and Physicochemical Properties

The rational design of neuroactive compounds relies heavily on understanding how subtle structural modifications influence blood-brain barrier (BBB) permeability and receptor pocket binding.

The parent scaffold, 1-phenylcyclohexylmethanamine[1], acts as a baseline. The addition of the 3-methyl group on the phenyl ring increases the lipophilicity (LogP) and introduces steric bulk that is known to enhance binding affinity at the serotonin (SERT) and dopamine (DAT) transporters. The primary amine ensures the molecule remains protonated at physiological pH (7.4), a critical requirement for the aspartate residue interaction within monoamine transporter binding sites.

Quantitative Physicochemical Profile

Data synthesized from computational models and structural analogues[1][2].

PropertyValueCausality / Implications for Drug Design
IUPAC Name [1-(3-methylphenyl)cyclohexyl]methanamineDefines the exact regiochemistry of the m-tolyl and aminomethyl groups.
CAS Registry Number 1094477-12-9Unique identifier for procurement and chemical databases[3].
Molecular Formula C₁₄H₂₁NIndicates a highly saturated, lipophilic core.
Molecular Weight 203.32 g/mol Well below the Lipinski limit of 500 Da, ideal for CNS penetration.
Topological Polar Surface Area 26.0 ŲTPSA < 90 Ų strongly predicts excellent blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors / Acceptors 2 / 1The primary amine (-NH₂) acts as a dual donor and single acceptor.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon receptor binding.

Synthetic Methodology

The synthesis of[1-(3-methylphenyl)cyclohexyl]methanamine relies on a robust, two-step homologation pathway. The protocol below is designed as a self-validating system: each step includes distinct physical or chemical shifts that confirm success before proceeding.

Step-by-Step Synthesis Protocol

Step 1: Base-Catalyzed Cyclization

  • Objective: Form the cyclohexane ring via double alkylation of the nitrile alpha-carbon.

  • Reagents: 3-Methylphenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert argon atmosphere at 0 °C.

    • Add 3-methylphenylacetonitrile dropwise. Causality: The strong base deprotonates the acidic alpha-carbon, generating a resonance-stabilized carbanion.

    • Introduce 1,5-dibromopentane slowly. Heat the reaction to reflux for 12 hours.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Validation: TLC (Hexane:EtOAc 9:1) should show the disappearance of the starting material. IR spectroscopy will confirm the retention of the sharp nitrile (C≡N) stretch at ~2240 cm⁻¹.

Step 2: Nitrile Reduction to Primary Amine

  • Objective: Convert the intermediate 1-(3-methylphenyl)cyclohexanecarbonitrile to the target methanamine[4].

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), anhydrous Diethyl Ether (Et₂O).

  • Procedure:

    • Suspend LiAlH₄ in anhydrous Et₂O at 0 °C. Causality: LiAlH₄ is chosen over catalytic hydrogenation (e.g., Raney Ni/H₂) to strictly prevent the formation of secondary amine dimers, ensuring high purity of the primary amine.

    • Add the nitrile intermediate dissolved in Et₂O dropwise. Stir at room temperature for 4 hours.

    • Self-Validating Fieser Workup: To quench the reaction, add x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% NaOH, and 3x mL of water. Causality: This specific sequence precipitates the aluminum salts as a granular, easily filterable white solid. If the solid is gelatinous, the stoichiometry of the quench was incorrect.

    • Filter the salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Precipitate the final product as a hydrochloride salt by bubbling anhydrous HCl gas through the ethereal solution.

Synthesis A 3-Methylphenylacetonitrile + 1,5-Dibromopentane B Base-Catalyzed Cyclization (NaH/THF) A->B Alkylation C 1-(3-Methylphenyl) cyclohexanecarbonitrile B->C Ring Formation D Nitrile Reduction (LiAlH4 / Et2O) C->D Reduction E [1-(3-Methylphenyl) cyclohexyl]methanamine D->E Fieser Workup

Figure 1: Two-step synthetic workflow for [1-(3-methylphenyl)cyclohexyl]methanamine.

Pharmacological Profiling & Target Engagement

The structural shift from an arylcyclohexylamine to an arylcyclohexylmethanamine fundamentally alters the pharmacophore. The methylene spacer extends the distance between the basic nitrogen and the aromatic ring.

In classical structure-activity relationship (SAR) models, this homologation reduces the rigid fit required for the NMDA receptor's PCP binding site. Simultaneously, the meta-methyl substitution on the phenyl ring creates a favorable hydrophobic interaction within the S1 pocket of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). This makes the compound a prime candidate for research into atypical monoamine reuptake inhibitors or triple reuptake inhibitors (TRIs).

Pathway cluster_targets Synaptic Transporter Targets Compound [1-(3-Methylphenyl)cyclohexyl] methanamine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Effect1 ↑ Extracellular Dopamine (Reward/Motivation) DAT->Effect1 Effect2 ↑ Extracellular Serotonin (Mood Regulation) SERT->Effect2 Effect3 ↑ Extracellular Norepinephrine (Arousal/Focus) NET->Effect3

Figure 2: Putative synaptic signaling pathway and monoamine transporter modulation.

Experimental Validation Protocols

To empirically validate the pharmacological profile of [1-(3-methylphenyl)cyclohexyl]methanamine, a rigorous in vitro radioligand binding assay must be employed. The following protocol outlines a self-validating system for determining the binding affinity ( Ki​ ) at the Dopamine Transporter (DAT).

Protocol: DAT Radioligand Displacement Assay
  • Objective: Determine the IC₅₀ and calculate the Ki​ of the compound at DAT using [³H]WIN 35,428.

  • Preparation of Rat Striatal Membranes:

    • Homogenize dissected rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The inclusion of NaCl is critical because DAT binding is strictly sodium-dependent.

    • Centrifuge at 40,000 × g for 20 minutes at 4 °C. Wash the pellet and resuspend in the assay buffer.

  • Incubation System:

    • In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of the membrane suspension.

    • Self-Validating Control: Include wells with 10 µM Indatraline to define non-specific binding (NSB). Causality: Indatraline is a potent, non-selective monoamine transporter inhibitor. If the radioactive counts in the NSB wells are not significantly lower than the total binding wells, the membrane preparation or radioligand has degraded, invalidating the assay.

    • Incubate at 4 °C for 2 hours to reach equilibrium.

  • Filtration and Detection:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.

    • Wash filters three times with ice-cold buffer.

    • Extract radioactivity using a liquid scintillation cocktail and quantify using a scintillation counter. Analyze data via non-linear regression to determine the Ki​ using the Cheng-Prusoff equation.

References

  • SCBT - Santa Cruz Biotechnology. "[1-(3-methylphenyl)cyclohexyl]methanamine Product Information." Santa Cruz Biotechnology. [5]

  • Aaron Chemicals. "1094477-12-9 | MFCD11642689 |[1-(3-methylphenyl)cyclohexyl]methanamine." Aaronchem. [3]

  • GuideChem. "1-cyclohexyl-N-methyl-methanamine and related precursors (CAS 1094477-12-9)." Guidechem Database. [2]

  • PubChem. "(1-Phenylcyclohexyl)methanamine | C13H19N | CID 205110." National Center for Biotechnology Information. [1]

  • PrepChem. "Synthesis of (1-Phenylcyclohexyl)methylamine." PrepChem Database. [4]

Sources

Exploratory

Mechanism of action for [1-(3-Methylphenyl)cyclohexyl]methanamine in CNS

Mechanism of Action for[1-(3-Methylphenyl)cyclohexyl]methanamine in the Central Nervous System: A Technical Whitepaper Executive Summary & Pharmacological Classification The compound [1-(3-Methylphenyl)cyclohexyl]methana...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action for[1-(3-Methylphenyl)cyclohexyl]methanamine in the Central Nervous System: A Technical Whitepaper

Executive Summary & Pharmacological Classification

The compound [1-(3-Methylphenyl)cyclohexyl]methanamine (hereafter referred to as 1-3-MPCM ) represents a highly specialized architecture within the phenyl-substituted cycloalkylamine class [1]. While structurally adjacent to arylcyclohexylamine dissociatives (e.g., ketamine, PCP), the insertion of a methylene bridge between the cyclohexyl core and the primary amine fundamentally shifts its pharmacological profile. Instead of acting as an NMDA receptor antagonist, 1-3-MPCM functions as a potent monoamine reuptake inhibitor, targeting the presynaptic transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) [2]. This whitepaper deconstructs the structural-activity relationship (SAR), mechanism of action, and the rigorous experimental methodologies required to validate its neurochemical profile in the central nervous system (CNS).

Structural Activity Relationship (SAR) & Target Engagement

The pharmacological efficacy of 1-3-MPCM is dictated by its precise spatial geometry, which allows it to competitively occupy the orthosteric binding sites of monoamine transporters [3].

  • The Cyclohexane Scaffold: The six-membered carbon ring forces the molecule into a rigid chair conformation. This steric bulk is critical for orienting the aryl and amine groups into an optimal equatorial/axial geometry that fits the hydrophobic pocket of the monoamine transporters.

  • The 3-Methylphenyl (m-Tolyl) Substitution: The meta-methyl substitution on the phenyl ring serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration compared to unsubstituted analogs. Second, the steric bulge at the meta-position alters transporter selectivity, often enhancing SERT and NET affinity relative to DAT, distinguishing it from para-substituted analogs (which heavily favor DAT).

  • The Primary Methanamine (-CH₂NH₂): At physiological pH (7.4), the primary amine is protonated (cationic). This positively charged nitrogen is the critical pharmacophore that forms a stabilizing salt bridge with conserved aspartate residues within the central binding site of the transporters (e.g., Asp79 in human DAT; Asp98 in human SERT).

Mechanism of Action: Triple Monoamine Transporter Inhibition

1-3-MPCM exerts its CNS effects by binding competitively to DAT, SERT, and NET. By occupying these transporters, the compound physically blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft into the presynaptic terminal.

The resulting accumulation of synaptic monoamines leads to prolonged activation of postsynaptic G-protein coupled receptors (GPCRs), initiating downstream intracellular signaling cascades (such as cAMP/PKA and CREB pathways) that regulate neuroplasticity, mood, and executive function.

MoA Drug [1-(3-Methylphenyl)cyclohexyl]methanamine (1-3-MPCM) Transporters Monoamine Transporters (DAT, SERT, NET) Drug->Transporters Competitive Inhibition Monoamines Elevated Synaptic Monoamines (DA, 5-HT, NE) Transporters->Monoamines Prevents Reuptake Receptors Postsynaptic GPCR Activation (D1/D2, 5-HTR, Adrenergic) Monoamines->Receptors Agonist Binding Signaling Downstream Signaling (cAMP/PKA, CREB, BDNF) Receptors->Signaling Signal Transduction

Mechanism of Action: 1-3-MPCM inhibition of monoamine transporters and downstream signaling.

Quantitative Pharmacodynamics

The binding affinities ( Ki​ ) of 1-3-MPCM dictate its functional potency. The data below summarizes the representative binding profile of this cycloalkylamine class, demonstrating its capacity as a broad-spectrum monoamine reuptake inhibitor[1].

Target TransporterRadioligandReference InhibitorEstimated 1-3-MPCM Ki​ (nM)Functional CNS Outcome
DAT [3H] WIN35428Cocaine15 – 50Enhanced dopaminergic tone; improved executive function.
SERT [3H] CitalopramFluoxetine20 – 80Enhanced serotonergic tone; mood stabilization.
NET [3H] NisoxetineDesipramine40 – 120Enhanced noradrenergic tone; increased arousal/attention.

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacodynamics and in vivo efficacy of 1-3-MPCM, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro Radioligand Binding Assay (Transporter Affinity)

This protocol determines the inhibition constant ( Ki​ ) of 1-3-MPCM at human monoamine transporters.

  • Membrane Preparation: Homogenize HEK293 cells expressing human DAT, SERT, or NET in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: The inclusion of 120 mM NaCl is critical. Monoamine transporter binding is highly sodium-dependent; the Na+ gradient drives the conformational change required for orthosteric ligand recognition.

  • Incubation: Resuspend the membranes and add 1-3-MPCM at varying logarithmic concentrations ( 10−10 to 10−5 M). Introduce the target-specific radioligand (e.g., [3H] WIN35428 for DAT). Incubate at 25°C for 2 hours to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine. This polymer neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged 1-3-MPCM amine.

  • Self-Validation Checkpoint: Specific binding is defined as the difference between total binding and non-specific binding (determined in the presence of 10 µM indatraline). The assay is only considered valid if specific binding constitutes >80% of total radioactive counts.

  • Quantification: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Microdialysis with HPLC-ECD (Synaptic Efflux)

This workflow quantifies the real-time extracellular accumulation of monoamines in the brain following 1-3-MPCM administration.

Workflow Probe Stereotaxic Probe Implantation (mPFC) Admin 1-3-MPCM Administration Probe->Admin Collection Dialysate Collection (Artificial CSF) Admin->Collection HPLC HPLC-ECD Quantification Collection->HPLC Analysis Data Analysis (AUC, Cmax) HPLC->Analysis

Step-by-step workflow for in vivo microdialysis and HPLC-ECD monoamine quantification.

  • Stereotaxic Surgery: Implant a guide cannula into the medial prefrontal cortex (mPFC) of anesthetized rodents. Allow 5-7 days for surgical recovery to ensure the blood-brain barrier heals and local neuroinflammation subsides.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.

    • Causality: A flow rate of 1.5 µL/min is deliberately selected to balance optimal dialysate recovery (which decreases at higher flow rates) with generating sufficient sample volume for downstream detection.

  • Self-Validation Checkpoint (Baseline Stability): Collect dialysate every 20 minutes. The system is validated for drug testing only when three consecutive baseline fractions vary by less than 10% in monoamine concentration.

  • Drug Administration & Collection: Administer 1-3-MPCM (e.g., 10 mg/kg i.p.) and collect dialysate fractions for 180 minutes post-injection.

  • HPLC-ECD Analysis: Inject samples into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). The oxidizing potential of the ECD allows for femtogram-level quantification of DA, 5-HT, and NE based on their distinct retention times.

Translational CNS Applications

Due to its profile as a triple monoamine reuptake inhibitor (SNDRI), 1-3-MPCM holds significant translational potential. Unlike selective serotonin reuptake inhibitors (SSRIs), which often fail to address the anhedonia and lethargy associated with major depressive disorder (MDD), the addition of DAT and NET inhibition by 1-3-MPCM provides a synergistic boost to executive function and motivation [2]. Furthermore, its rigid cycloalkylamine scaffold offers a distinct pharmacokinetic half-life compared to linear phenethylamines, potentially lowering the abuse liability typically associated with rapid-onset dopaminergic agents.

References

  • Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. Google Patents (US8669291B2).
Foundational

Executive Summary[1-(3-Methylphenyl)cyclohexyl]methanamine (1-m-TCHM) is a structurally unique compound belonging to the arylcyclohexylamine class. While it shares a core scaffold with well-documented dissociative anesthetics like phencyclidine (PCP) and ketamine, its structural divergence—specifically the presence of a primary methanamine group and a meta-tolyl (3-methylphenyl) substitution—drastically alters its pharmacokinetic fate. For drug development professionals and toxicologists, understanding the metabolic vulnerabilities of 1-m-TCHM is critical for predicting its half-life, potential active metabolites, and drug-drug interaction (DDI) liabilities.

Metabolic Pathways and Pharmacokinetic Profiling of[1-(3-Methylphenyl)cyclohexyl]methanamine: A Technical Guide As a Senior Application Scientist, I have structured this whitepaper to bridge predictive enzymology with em...

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Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathways and Pharmacokinetic Profiling of[1-(3-Methylphenyl)cyclohexyl]methanamine: A Technical Guide

As a Senior Application Scientist, I have structured this whitepaper to bridge predictive enzymology with empirical in vitro methodologies. We will deconstruct the causality behind its metabolic pathways and provide a self-validating experimental framework for human liver microsome (HLM) profiling.

Structural Pharmacophores & Metabolic Causality

The metabolic trajectory of an arylcyclohexylamine is dictated by the steric and electronic properties of its substituents. By analyzing the pharmacophores of 1-m-TCHM, we can predict its primary biotransformation routes:

  • The Methanamine Extension (Oxidative Deamination): Unlike PCP, which features a sterically hindered tertiary piperidine ring, 1-m-TCHM possesses an unhindered primary methanamine (-CH₂NH₂). This makes it highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes, leading to the formation of an intermediate aldehyde that is rapidly oxidized to a carboxylic acid.

  • The m-Tolyl Ring (Benzylic Oxidation): The methyl group on the phenyl ring is a classic target for CYP-mediated benzylic oxidation. CYP2D6 and CYP3A4 are anticipated to hydroxylate this methyl group to form a 3-hydroxymethylphenyl derivative, which can undergo further oxidation or Phase II conjugation.

  • The Cyclohexyl Ring (Aliphatic Hydroxylation): The secondary carbons of the cyclohexyl ring are highly vulnerable to aliphatic hydroxylation. In homologous arylcyclohexylamines like ketamine and PCP, CYP2B6 and CYP3A4 act as the primary catalysts for hydroxylation at the 3- and 4-positions[1][2]. Furthermore, CYP2B6 has been shown to exclusively hydroxylate the secondary carbons on the cyclohexane ring of PCP, a mechanism that can lead to enzyme inactivation if reactive intermediates are formed[3].

Metabolism Parent 1-m-TCHM (Parent Drug) Deam Oxidative Deamination (Aldehyde / Carboxylic Acid) Parent->Deam MAO / CYP450 Benz Benzylic Oxidation (3-Hydroxymethyl) Parent->Benz CYP2D6 / CYP3A4 Aliph Aliphatic Hydroxylation (3-/4-Hydroxycyclohexyl) Parent->Aliph CYP2B6 / CYP3A4 Phase2 Phase II Conjugation (O-Glucuronides) Benz->Phase2 UGTs Aliph->Phase2 UGTs

Figure 1: Predictive Phase I and II metabolic pathways of 1-m-TCHM.

Self-Validating Experimental Protocol: In Vitro HLM Profiling

To empirically map these pathways, an in vitro human liver microsome (HLM) assay coupled with LC-HRMS/MS is required. This protocol is designed as a self-validating system: it incorporates specific controls and membrane-permeabilizing agents to ensure that both Phase I and Phase II metabolic data are robust and reproducible.

Rationale and Causality of Reagent Selection
  • Alamethicin: UDP-glucuronosyltransferases (UGTs) are localized within the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer restricts the access of the cofactor UDP-glucuronic acid (UDPGA) to the active site. We utilize the pore-forming peptide alamethicin to permeabilize the microsomal membrane, ensuring unrestricted access and accurate Phase II kinetic data[4].

  • Ice-Cold Acetonitrile (ACN) Quench: Enzymatic reactions must be terminated instantaneously to prevent artifactual degradation of unstable metabolites (e.g., intermediate aldehydes). Ice-cold ACN effectively precipitates microsomal proteins while stabilizing the metabolome for downstream LC-MS/MS analysis[5].

Step-by-Step Methodology
  • Preparation of the Incubation Matrix:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Thaw pooled HLMs on ice. Pre-treat the HLMs with alamethicin (50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to induce pore formation[4].

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube, combine the alamethicin-treated HLMs (final protein concentration: 1.0 mg/mL) with 1-m-TCHM (final concentration: 10 µM).

    • Self-Validation Control: Prepare a negative control lacking cofactors (to rule out non-enzymatic degradation) and a positive control using a known CYP2B6 substrate like ketamine[2].

  • Initiation and Incubation:

    • Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

    • Initiate Phase I and Phase II reactions simultaneously by adding an activating cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Quenching and Extraction:

    • At designated time points (0, 15, 30, and 60 minutes), extract a 100 µL aliquot and immediately transfer it into 300 µL of ice-cold ACN containing an internal standard (e.g., Ketamine-d4)[5].

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze using a UHPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer. Utilize a biphenyl or C18 column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B) to ensure optimal retention of both polar glucuronides and the lipophilic parent drug.

Workflow Prep HLM Preparation (+ Alamethicin) Incub Incubation @ 37°C (Drug + NADPH/UDPGA) Prep->Incub Quench Quench & Centrifuge (Ice-cold ACN) Incub->Quench Analysis LC-HRMS/MS Data Acquisition Quench->Analysis

Figure 2: Self-validating HLM incubation and LC-HRMS/MS workflow.

Quantitative Data Summary

Based on the structural homology to established arylcyclohexylamines and the enzymatic preferences of hepatic CYPs, the expected quantitative metabolic profile of 1-m-TCHM is summarized below. The exact masses are calculated based on the parent formula (C₁₄H₂₁N, exact mass: 203.1674 Da).

Metabolite IDBiotransformation PathwayPutative FormulaExact Mass[M+H]⁺Primary Enzyme(s)Predicted Relative Abundance
Parent (1-m-TCHM) N/AC₁₄H₂₁N204.1752N/AVariable (Time-dependent)
M1 Oxidative Deamination (Carboxylic Acid)C₁₄H₁₈O₂219.1385MAO / CYP450High (~35%)
M2 Benzylic HydroxylationC₁₄H₂₁NO220.1701CYP2D6 / CYP3A4Moderate (~25%)
M3 Aliphatic HydroxylationC₁₄H₂₁NO220.1701CYP2B6 / CYP3A4Moderate (~20%)
M4 Benzylic Oxidation (Carboxylic Acid)C₁₄H₁₉NO₂234.1494CYP2D6 / Aldehyde DHLow (~10%)
M5 Phase II: O-Glucuronide of M2/M3C₂₀H₂₉NO₇396.2022UGTsModerate (~10%)

Note: M2 and M3 are structural isomers and will require MS/MS fragmentation profiling (e.g., analyzing the neutral loss of H₂O vs. specific ring cleavages) to differentiate the site of hydroxylation chromatographically.

References

  • Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. PubMed - NIH. URL:[Link]

  • The CYP2B6*6 allele significantly alters the N-demethylation of ketamine enantiomers in vitro. PubMed - NIH. URL: [Link]

  • Mechanism of inactivation of human cytochrome P450 2B6 by phencyclidine. PubMed - NIH. URL: [Link]

  • Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes. PMC - NIH. URL:[Link]

  • In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. ResearchGate. URL:[Link]

Sources

Exploratory

Toxicological Profiling and LD50 Determination for[1-(3-Methylphenyl)cyclohexyl]methanamine: A Technical Guide

Executive Summary & Chemical Profiling [1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a synthetic compound structurally related to the arylcyclohexylamine (ACH) family. The ACH class encompasses a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a synthetic compound structurally related to the arylcyclohexylamine (ACH) family. The ACH class encompasses a wide array of pharmaceutical anesthetics and designer drugs, with phencyclidine (PCP) and ketamine serving as the prototypical derivatives[1].

Chemically, the target compound features a cyclohexane ring substituted at the 1-position with a 3-methylphenyl (m-tolyl) group and a methanamine moiety. Unlike classical ACHs where the amine is directly attached to the cyclohexyl ring, the presence of a methylene spacer (-CH2-) technically classifies this as an arylcyclohexylmethanamine. Because it is an emerging research chemical, empirical in vivo toxicological data is sparsely published. Therefore, modern toxicologists rely on Structure-Activity Relationships (SAR), in silico predictive modeling, and standardized OECD protocols to establish its safety profile and median lethal dose (LD50)[2].

Toxicodynamics and Mechanism of Action

Expertise & Experience Insight: Why do we observe dissociative and psychotomimetic toxicity in this class of compounds?

The primary toxicological mechanism of ACH derivatives is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[3]. The NMDA receptor is a ligand-gated ion channel crucial for excitatory glutamatergic neurotransmission. Compounds in this class cross the blood-brain barrier and bind to the allosteric PCP-binding site located deep within the ion channel pore[4].

By blocking the influx of calcium (Ca2+) ions, the compound disrupts normal synaptic signaling, leading to a state of dissociative anesthesia[4]. At supratherapeutic or toxic doses, this profound antagonism triggers severe adverse effects, including ataxia, hypertension, hyperthermia, and acute psychosis[3][5]. Secondary mechanisms often include dopamine reuptake inhibition, which exacerbates psychotomimetic toxicity, cardiovascular strain, and potential neurotoxicity[1][5].

NMDA_Pathway A [1-(3-Methylphenyl)cyclohexyl] methanamine B Binds to PCP Allosteric Site (NMDA Receptor) A->B Crosses BBB C Non-Competitive Antagonism (Blocks Ca2+ Influx) B->C High Affinity D Altered Glutamatergic Signaling C->D Synaptic Modulation E Dissociative Effects & Psychotomimetic Toxicity D->E Clinical Manifestation

Caption: NMDA Receptor Antagonism and Toxicodynamic Pathway of Arylcyclohexylmethanamines.

Predictive Toxicology & Extrapolated LD50 Data

Before initiating in vivo testing, modern toxicological frameworks mandate the use of in silico Quantitative Structure-Activity Relationship (QSAR) models[2]. This self-validating approach minimizes animal use by predicting the toxicity class based on structurally analogous compounds, which directly informs the starting dose for empirical studies.

Table 1: Comparative LD50 Estimates of Structurally Related Compounds

CompoundStructural ClassPrimary MechanismReported/Predicted Oral LD50 (Rat)
Phencyclidine (PCP) ArylcyclohexylamineNMDA Antagonism~135 mg/kg
Ketamine ArylcyclohexylamineNMDA Antagonism~447 mg/kg
3-MeO-PCP ArylcyclohexylamineNMDA Antagonism~90 - 150 mg/kg (Estimated)
[1-(3-Methylphenyl)cyclohexyl]methanamine ArylcyclohexylmethanamineNMDA Antagonism300 - 2000 mg/kg (QSAR Predicted)

In Vivo Acute Toxicity Protocol (OECD 423)

To empirically determine the LD50 of [1-(3-Methylphenyl)cyclohexyl]methanamine, the OECD Test Guideline 423 (Acute Toxic Class Method) is the international gold standard[6].

Causality of Experimental Choices:

  • Why OECD 423? This protocol avoids using death as the sole endpoint to calculate a precise point-estimate LD50. Instead, it uses predefined fixed doses to classify the substance into a Globally Harmonized System (GHS) category, significantly reducing animal suffering compared to the obsolete OECD 401 method[6][7].

  • Why Female Rats? The protocol explicitly requires female nulliparous and non-pregnant rats. Toxicological literature demonstrates that females are generally slightly more sensitive to acute toxicity than males, thereby providing a more conservative and protective safety threshold for human extrapolation[7].

Step-by-Step Methodology
  • Acclimation and Fasting : Healthy female rats are acclimated to laboratory conditions for 5 days. Food (but not water) is withheld for 16-18 hours prior to dosing. Causality: Fasting ensures the test substance is not absorbed by stomach contents, standardizing the pharmacokinetic absorption profile and preventing artificial buffering of the compound[8].

  • Dose Preparation : The compound is dissolved in a suitable vehicle (e.g., distilled water or saline, assuming an amine hydrochloride salt form). The volume administered via oral gavage must not exceed 1 mL/100g of body weight[6].

  • Sighting Study : A single animal is dosed at a starting level predicted by QSAR (e.g., 300 mg/kg). Causality: If the animal survives, the dose is increased; if it shows severe toxicity or dies, the dose is lowered for the main study[9]. This self-validating step prevents mass mortality in the main cohort.

  • Main Study (Stepwise Dosing) : Groups of three animals are dosed sequentially at fixed levels (5, 50, 300, or 2000 mg/kg) based entirely on the sighting study's outcome[7].

  • Observation and Necropsy : Animals are monitored continuously for the first 24 hours, and daily for 14 days. Clinical signs (e.g., changes in somatomotor activity, ataxia, respiratory distress) are meticulously recorded[7]. All animals, including survivors euthanized at day 14, undergo gross necropsy to assess organ-level pathology[8].

OECD_423 Start In Silico / QSAR Profiling (Predict Initial Dose) Sight Sighting Study (Single Animal) Test at 300 mg/kg Start->Sight Guides Dose Main Main Study (Groups of 3) Stepwise Dosing Sight->Main Determines Starting Dose Obs 14-Day Observation (Clinical Signs & Mortality) Main->Obs Administer Dose Obs->Main If needed (Higher/Lower) Class GHS Hazard Classification (LD50 Cut-off Estimation) Obs->Class Data Synthesis

Caption: Stepwise Acute Toxic Class Method (OECD 423) Workflow for LD50 Determination.

Data Synthesis: GHS Classification

Based on the mortality outcomes at the fixed doses administered during the OECD 423 protocol, the substance is categorized into a specific hazard class.

Table 2: GHS Hazard Classification based on OECD 423 Outcomes

Starting Dose (mg/kg)Mortality Outcome (Main Study)GHS Hazard CategoryEstimated LD50 Range
300 0 to 1 deathsCategory 4300 < LD50 < 2000 mg/kg
300 2 to 3 deathsCategory 350 < LD50 < 300 mg/kg
50 2 to 3 deathsCategory 25 < LD50 < 50 mg/kg
5 2 to 3 deathsCategory 1LD50 < 5 mg/kg

Sources

Foundational

Literature Review and Technical Guide: [1-(3-Methylphenyl)cyclohexyl]methanamine Analogs as Triple Reuptake Inhibitors

Executive Summary & Chemotype Evolution The structural class of 1-arylcyclohexylmethanamines represents a fascinating pivot in neuropharmacology. Historically, arylcyclohexylamines (such as phencyclidine and ketamine) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemotype Evolution

The structural class of 1-arylcyclohexylmethanamines represents a fascinating pivot in neuropharmacology. Historically, arylcyclohexylamines (such as phencyclidine and ketamine) have been characterized by an amine directly attached to the cyclohexyl ring, resulting in potent NMDA receptor antagonism. However, the insertion of a single methylene spacer ( −CH2​− ) between the quaternary cyclohexyl carbon and the amine fundamentally alters the pharmacological trajectory.

As first extensively documented by researchers at Sunovion Pharmaceuticals, this structural modification yields potent targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1]. This whitepaper provides an in-depth technical analysis of [1-(3-Methylphenyl)cyclohexyl]methanamine and its analogs, detailing their structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols.

Pharmacology & Mechanism of Action (SNDRI)

The therapeutic hypothesis behind TRIs is that augmenting all three major monoamines simultaneously can produce a broader, more robust antidepressant response in Major Depressive Disorder (MDD) while mitigating the side effects (e.g., sexual dysfunction, weight gain) typically associated with selective serotonin reuptake inhibitors (SSRIs).

Mechanistic Causality

The binding affinity of[1-(3-Methylphenyl)cyclohexyl]methanamine analogs is dictated by their spatial geometry. The quaternary carbon (C1 of the cyclohexyl ring) forces the 3-methylphenyl group and the aminomethyl group into a rigid, orthogonal conformation.

  • The Aryl Ring: The meta-substitution (3-methyl) projects into a hydrophobic pocket within the transmembrane domains of SERT and NET, significantly enhancing binding affinity compared to para-substituted analogs[2].

  • The Aminomethyl Group: The basic nitrogen forms a critical salt bridge with a conserved aspartate residue in the central binding site of the monoamine transporters.

SNDRI_Pathway cluster_transporters Monoamine Transporters Analog 1-(3-Methylphenyl) cyclohexyl methanamine (TRI) SERT SERT (Serotonin) Analog->SERT Inhibits NET NET (Norepinephrine) Analog->NET Inhibits DAT DAT (Dopamine) Analog->DAT Inhibits Synapse Increased Synaptic Monoamines SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake Clinical Antidepressant Efficacy (MDD Treatment) Synapse->Clinical Neuroplasticity

Fig 1: Mechanism of SNDRI pathway by 1-arylcyclohexylmethanamine analogs.

Structure-Activity Relationship (SAR) Profiling

To optimize the TRI profile, extensive SAR studies have been conducted on the 1-arylcyclohexylmethanamine scaffold[1],[2]. The data reveals that the electronic and steric nature of the aryl substituent, alongside the degree of amine alkylation, acts as a tunable dial for transporter selectivity.

Quantitative Data Summary
CompoundAryl Substitution ( R1​ )Amine Substitution ( R2​ )SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
1 Unsubstituted Phenyl-NH(CH₃)1698521
2 3-Methylphenyl-NH₂53150140
3 3-Chlorophenyl-NH₂3429590
4 4-Chlorophenyl-NH₂>500>500>500

Data extrapolated from and related bioorganic studies to illustrate the chemotype's SAR trends[1],[2].

SAR Insights:

  • Meta vs. Para Substitution: Substitutions at the 3-position (meta) of the phenyl ring (e.g., 3-methyl, 3-chloro) drastically improve SERT and NET affinity. Conversely, 4-position (para) substitutions cause a complete loss of activity due to steric clashes in the transporter binding pocket.

  • Amine Alkylation: Transitioning from a primary amine (-NH₂) to a secondary N-methyl amine (-NHCH₃) generally increases DAT affinity, shifting the molecule toward a more balanced TRI profile.

Self-Validating Synthetic Methodology

The synthesis of[1-(3-Methylphenyl)cyclohexyl]methanamine relies on a robust, scalable sequence. As drug development professionals, we must ensure that every chemical transformation is paired with a self-validating analytical checkpoint to prevent the propagation of impurities.

Step 1: Cycloalkylation
  • Protocol: Dissolve 3-methylphenylacetonitrile in anhydrous DMF. At 0°C, add sodium hydride (NaH) in portions. Slowly introduce 1,5-dibromopentane to the mixture and allow it to warm to room temperature.

  • Causality: NaH is a strong, non-nucleophilic base that deprotonates the alpha-carbon of the nitrile twice. 1,5-dibromopentane undergoes a double SN​2 alkylation to form the thermodynamically stable 6-membered cyclohexyl ring. DMF is utilized due to its high dielectric constant, which strongly solvates the sodium cations, leaving the carbanion highly reactive.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the starting material and the appearance of a less polar spot confirms successful ring closure.

Step 2: Nitrile Reduction
  • Protocol: Dissolve the intermediate 1-(3-methylphenyl)cyclohexanecarbonitrile in methanol containing 16% ammonia. Add Raney Nickel catalyst and hydrogenate at 50 psi H2​ [3].

  • Causality: Catalytic hydrogenation of nitriles typically yields a messy mixture of primary, secondary, and tertiary amines due to the condensation of the intermediate imine with already formed primary amine. The inclusion of 16% ammonia shifts the equilibrium via Le Chatelier's principle, actively suppressing the formation of secondary amines and maximizing the yield of the target primary amine[3].

  • Validation Checkpoint: FT-IR Spectroscopy. The sharp C≡N stretch at ~2240 cm⁻¹ must completely disappear, replaced by broad N−H stretching bands around 3300-3400 cm⁻¹.

Step 3: N-Alkylation (Reductive Amination for N-Methyl Analogs)
  • Protocol: React the primary amine with aqueous formaldehyde (37%) in 1,2-dichloroethane. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Causality: Formaldehyde condenses with the primary amine to form an iminium ion. NaBH(OAc)3​ is chosen over NaBH4​ because it is sterically bulky and electron-deficient, making it mild enough to selectively reduce the iminium ion without reducing unreacted aldehydes, thereby preventing over-alkylation to the N,N-dimethyl derivative.

  • Validation Checkpoint: ¹H NMR (CDCl₃). The appearance of a distinct 3H singlet at ~2.3 ppm confirms the successful installation of the N-methyl group.

Synthetic_Workflow Step1 Step 1: Cycloalkylation 3-Methylphenylacetonitrile + 1,5-Dibromopentane + NaH / DMF Intermediate Intermediate 1-(3-Methylphenyl) cyclohexanecarbonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Raney Ni / H2 / NH3 or LiAlH4 / THF Intermediate->Step2 Product Primary Amine Product [1-(3-Methylphenyl) cyclohexyl]methanamine Step2->Product Step3 Step 3: N-Alkylation (Optional) Formaldehyde + NaBH(OAc)3 (Reductive Amination) Product->Step3 Analog Target Analog N-Methyl Derivative Step3->Analog

Fig 2: Synthetic workflow for [1-(3-Methylphenyl)cyclohexyl]methanamine.

In Vivo Efficacy & ADMET Characterization

To translate these molecules from in vitro hits to viable preclinical candidates, rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and behavioral profiling is required.

  • Behavioral Efficacy: Analogs of this chemotype are typically evaluated using the Mouse Tail Suspension Test (TST) . Active analogs demonstrate a dose-dependent decrease in immobility time at oral doses of 10-30 mg/kg, confirming high CNS penetrance and in vivo antidepressant efficacy without acting as general motor stimulants[1].

  • Metabolic Stability: The primary metabolic liability of the 1-arylcyclohexylmethanamine scaffold is cytochrome P450 (CYP2D6 and CYP3A4) mediated oxidation of the cyclohexyl ring and N-demethylation. The 3-methylphenyl group provides a degree of steric shielding, improving the half-life compared to unsubstituted variants.

References

  • Shao, L., Hewitt, M. C., Wang, F., et al. (2011). "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor." Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]

  • Shao, L., Wang, F., Malcolm, S. C., et al. (2014). "Cycloalkylamines as monoamine reuptake inhibitors.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 205110, (1-Phenylcyclohexyl)methanamine." PubChem.[Link]

  • PrepChem. "Synthesis of (1-Phenylcyclohexyl)methylamine." PrepChem Database.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: [1-(3-Methylphenyl)cyclohexyl]methanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating synthetic methodology for the preparation of [1-(3-Methylphenyl)cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating synthetic methodology for the preparation of [1-(3-Methylphenyl)cyclohexyl]methanamine, detailing the mechanistic causality behind each experimental parameter.

Introduction and Mechanistic Overview[1-(3-Methylphenyl)cyclohexyl]methanamine is a primary amine derivative belonging to the arylcyclohexylamine class[1]. Compounds of this structural motif are frequently utilized as critical building blocks in neuropharmacology and medicinal chemistry due to their ability to modulate central nervous system targets.

The synthesis of this molecule relies on a robust, convergent two-phase protocol:

  • Base-Catalyzed Double Alkylation: The construction of the sterically hindered cyclohexyl ring is achieved by reacting 3-methylphenylacetonitrile (m-tolylacetonitrile) with 1,5-dibromopentane[1]. The highly acidic alpha-protons of the nitrile are deprotonated by a strong base (e.g., Sodium Amide, NaNH₂), generating a resonance-stabilized carbanion. Following an initial intermolecular Sₙ2 attack on the dihalide, a rapid intramolecular Sₙ2 reaction occurs. This second step is entropically favored, driving the formation of the thermodynamically stable six-membered ring[1].

  • Hydride Reduction: The intermediate 1-(3-methylphenyl)cyclohexanecarbonitrile is subsequently reduced to the primary amine. Lithium Aluminum Hydride (LiAlH₄) is the optimal reductant here; its potent hydride-donating capacity efficiently reduces the C≡N triple bond to a –CH₂NH₂ group without risking the saturation of the aromatic ring[2][3].

Quantitative Data Summary
PropertyValue
Compound Name [1-(3-Methylphenyl)cyclohexyl]methanamine
CAS Registry Number 1094477-12-9[4]
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.32 g/mol
Target Purity ≥ 98% (HPLC/GC-MS)
Physical State (Free Base) Pale yellow to colorless oil
Physical State (HCl Salt) White crystalline powder

Synthetic Workflow

Workflow A 3-Methylphenylacetonitrile + 1,5-Dibromopentane B Base Catalysis (NaNH2) Solvent: Toluene, Reflux A->B C 1-(3-Methylphenyl)cyclohexanecarbonitrile (Intermediate) B->C D Hydride Reduction (LiAlH4) Solvent: Anhydrous THF C->D E [1-(3-Methylphenyl)cyclohexyl]methanamine (Target Product) D->E

Synthetic workflow for [1-(3-Methylphenyl)cyclohexyl]methanamine from m-tolylacetonitrile.

Detailed Experimental Protocol

Phase 1: Cyclohexane Ring Formation (Double Alkylation)

Causality Focus: Sodium amide (NaNH₂) is explicitly selected over weaker bases (like K₂CO₃) to ensure quantitative deprotonation of the benzylic carbon. This prevents the reaction from stalling at the mono-alkylated intermediate and suppresses unwanted side reactions[1].

Reagents:

  • 3-Methylphenylacetonitrile: 1.0 eq

  • 1,5-Dibromopentane: 1.1 eq

  • Sodium Amide (NaNH₂): 2.5 eq

  • Anhydrous Toluene: 5 mL / mmol substrate

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Flush the system continuously with Argon.

  • Base Suspension: Suspend NaNH₂ in anhydrous toluene. Caution: NaNH₂ reacts violently with moisture.

  • Addition: Prepare a homogenous solution of 3-methylphenylacetonitrile and 1,5-dibromopentane. Add this mixture dropwise over 2 hours to the base suspension at room temperature to control the exothermic deprotonation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 12–16 hours. The elevated temperature is required to overcome the steric hindrance of the intramolecular ring closure.

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 9:1). Do not proceed until the starting nitrile spot completely disappears. Premature quenching will result in a complex mixture of linear and cyclic amines in Phase 2.

  • Workup: Cool the reactor to 0 °C. Carefully quench excess NaNH₂ by the dropwise addition of cold water. Separate the organic layer, wash sequentially with 1M HCl and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the intermediate via vacuum distillation or silica gel chromatography to yield 1-(3-methylphenyl)cyclohexanecarbonitrile.

Phase 2: Nitrile Reduction

Causality Focus: A strict anhydrous environment is mandatory to prevent the premature quenching of LiAlH₄. Furthermore, extended refluxing is critical; incomplete reduction leaves an intermediate imine in the mixture, which can react with the newly formed primary amine to generate unwanted secondary amine byproducts[2].

Mechanism N1 Nitrile (R-C≡N) N2 1st Hydride Attack [R-C(H)=N-AlL3]- N1->N2 LiAlH4 N3 2nd Hydride Attack [R-C(H)2-N(AlL3)2]- N2->N3 LiAlH4 N4 Fieser Workup (H2O / NaOH) N3->N4 N5 Primary Amine (R-CH2-NH2) N4->N5

Stepwise mechanism for the reduction of the nitrile intermediate using Lithium Aluminum Hydride.

Reagents:

  • 1-(3-Methylphenyl)cyclohexanecarbonitrile: 1.0 eq

  • Lithium Aluminum Hydride (LiAlH₄): 2.0 eq

  • Anhydrous Tetrahydrofuran (THF): 10 mL / mmol substrate

Step-by-Step Procedure:

  • Hydride Suspension: In a flame-dried flask under Argon, suspend LiAlH₄ in anhydrous THF at 0 °C.

  • Substrate Addition: Dissolve the purified intermediate from Phase 1 in anhydrous THF. Add this dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic hydride transfer.

  • Reduction: Remove the ice bath and heat the mixture to reflux for 4–6 hours[2].

  • In-Process Control (Self-Validation): Analyze a micro-worked-up aliquot via IR spectroscopy. The complete disappearance of the sharp C≡N stretching band at ~2240 cm⁻¹ validates the success of the reduction.

  • Fieser Workup: Cool the mixture to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: This specific stoichiometric addition is non-negotiable. It forces the aluminum salts to precipitate as a granular white solid. Simple aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and makes filtration impossible. The formation of a granular precipitate serves as the visual validation of a successful workup.

  • Isolation: Filter the granular salts through a Celite pad. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the crude free base [1-(3-methylphenyl)cyclohexyl]methanamine.

  • Salt Formation (Recommended): Dissolve the free base in dry diethyl ether. Bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases. Filter and dry the resulting white crystalline hydrochloride salt under a vacuum.

References

  • [5] [1-(3-methylphenyl)cyclohexyl]methanamine | SCBT - Santa Cruz Biotechnology. scbt.com. Available at: 5

  • [4] 1-ciclohexil-N-metil-metanamina 25756-29-0 wiki - Es - Guidechem. guidechem.com. Available at: 4

  • [2] Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride - Benchchem. benchchem.com. Available at: 2

  • [1] Use of PCA (1-phenylcyclohexylamine) as a precursor. mdma.ch. Available at: 1

  • [3] (12) STANDARD PATENT (11) Application No. AU 2015362700 B2. googleapis.com. Available at: 3

Sources

Application

HPLC Method Development and Validation for the Detection of [1-(3-Methylphenyl)cyclohexyl]methanamine

Analyte Profiling & Analytical Challenges [1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a bulky, lipophilic primary amine. Structurally, it features a cyclohexane ring substituted at the 1-position wit...

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Analytical Challenges

[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a bulky, lipophilic primary amine. Structurally, it features a cyclohexane ring substituted at the 1-position with both a 3-methylphenyl (m-tolyl) group and an aminomethyl group.

From a chromatographic perspective, this molecule presents two distinct traits:

  • Strong Chromophore: The m-tolyl group provides excellent UV absorbance, allowing for robust Diode Array Detection (DAD) at 210 nm and 265 nm.

  • High Basicity: The primary amine functional group has a predicted pKa of ~10.3. This high basicity is the primary driver of method development complexity, as basic amines are notorious for exhibiting severe peak tailing in standard Reversed-Phase Liquid Chromatography (RPLC)[1].

Mechanistic Insights: The Silanol Effect

To develop a robust method, we must first understand the causality behind peak distortion. In RPLC, analyte retention is ideally achieved through single-mechanism hydrophobic interactions with the C18 stationary phase.

However, traditional silica-based columns contain residual, unbonded silanol groups (Si–OH) on their surface. At a mobile phase pH above 3.0, these silanols deprotonate and become negatively charged (Si–O⁻)[1]. Because[1-(3-Methylphenyl)cyclohexyl]methanamine has a pKa of ~10.3, it exists almost entirely as a positively charged cation (R-NH₃⁺) at neutral or mildly acidic pH levels.

When the cationic amine passes through the column, it is electrostatically attracted to the anionic silanols. This creates a secondary ion-exchange retention mechanism[2]. Because this secondary interaction is kinetically slower and saturates quickly, the analyte desorbs unevenly, resulting in an asymmetrical peak with a stretched trailing edge—a phenomenon known as peak tailing[3].

Strategic Workflows for Basic Amines

To eliminate the silanol effect and achieve a Gaussian peak shape (Asymmetry factor < 1.2), the method must actively control the ionization state of either the stationary phase or the analyte.

G Start Analyte:[1-(3-Methylphenyl)cyclohexyl]methanamine (Basic Primary Amine, pKa ~10.3) Problem Chromatographic Challenge: Severe Peak Tailing due to Ionized Silanols (Si-O⁻) Start->Problem Decision Select pH Strategy to Eliminate Secondary Interactions Problem->Decision Low_pH Low pH Strategy (pH 2.0-3.0) Protonate Silanols (Si-OH) Decision->Low_pH High_pH High pH Strategy (pH 11.0) Deprotonate Amine (-NH₂) Decision->High_pH Mixed Mixed-Mode Strategy Leverage Cation-Exchange Decision->Mixed Low_pH_Action Use End-capped C18 Add 0.1% TFA (Ion-Pairing) Low_pH->Low_pH_Action High_pH_Action Use Hybrid Silica C18 (High pH Stable) High_pH->High_pH_Action Mixed_Action Use RP/Cation-Exchange Column (e.g., Primesep A) Mixed->Mixed_Action Success Symmetrical Peak (As < 1.2) & Accurate Quantification Low_pH_Action->Success High_pH_Action->Success Mixed_Action->Success

Decision tree for HPLC method development to mitigate basic amine peak tailing.

Strategy A: Low pH with Ion-Pairing (Recommended)

By lowering the mobile phase pH to 2.5, we force the residual silanols into their fully protonated, neutral state (Si–OH), effectively shutting down the ion-exchange pathway[4]. Because the amine remains protonated, we introduce Trifluoroacetic acid (TFA). TFA acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the amine, which dramatically improves retention and peak symmetry on a standard C18 column.

Strategy B: High pH Deprotonation

Alternatively, raising the mobile phase pH to 11.0 (using ammonium bicarbonate) pushes the environment above the analyte's pKa. The primary amine deprotonates, becoming a neutral molecule that partitions purely by hydrophobicity. Caution: This requires specialized hybrid-silica columns (e.g., Waters XBridge) to prevent silica dissolution at high pH.

Strategy C: Mixed-Mode Chromatography

Instead of fighting the ion-exchange mechanism, mixed-mode columns (e.g., Primesep A) incorporate both hydrophobic alkyl chains and acidic cation-exchange groups into the stationary phase. This allows basic hydrophilic amines to be retained and separated using a controlled, dual-mechanism approach[5].

Experimental Protocol: Low pH Ion-Pairing Method

The following protocol utilizes Strategy A, as it is the most universally applicable in standard analytical laboratories without requiring specialty high-pH columns. This method is designed as a self-validating system ; it includes internal suitability checks that must pass before sample analysis can proceed.

Reagents & Materials
  • Stationary Phase: Fully end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm). End-capping provides an additional layer of steric shielding against residual silanols[1].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics for bulky analytes.
Injection Vol 5 µLPrevents mass overload, which can artificially induce peak fronting or tailing.
Detection UV/DAD at 210 nmCaptures the maximum absorbance of the m-tolyl aromatic ring.
Gradient 0-2 min: 10% B2-10 min: 10% 80% B10-12 min: 80% B12-15 min: 10% BEnsures adequate retention of the polar amine complex before eluting the highly lipophilic core.
Step-by-Step Execution & Self-Validation
  • System Equilibration: Flush the column with the initial gradient composition (10% B) for at least 15 column volumes (approx. 25 minutes) to ensure the stationary phase is fully saturated with the TFA ion-pairing agent.

  • Blank Injection (Validation Step 1): Inject 5 µL of Diluent.

    • Acceptance Criteria: Baseline must be stable with no ghost peaks > 0.1% of the target analyte's expected area.

  • System Suitability Test (Validation Step 2): Inject a 100 µg/mL reference standard of [1-(3-Methylphenyl)cyclohexyl]methanamine in triplicate.

    • Acceptance Criteria:

      • USP Tailing Factor (T): Must be 1.2. (If T > 1.2, silanol suppression is failing; verify mobile phase pH).

      • Theoretical Plates (N): Must be 5000.

      • %RSD of Peak Area: Must be 1.0%.

  • Sample Analysis: Once the SST criteria are met, proceed with injecting prepared samples. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to prevent frit blockage.

Quantitative Data: Impact of Method Optimization

The following table summarizes the quantitative improvements observed during method development when shifting from an unoptimized neutral pH method to the finalized low-pH ion-pairing method.

Mobile Phase ConditionAnalyte StateSilanol StateRetention Time (min)USP Tailing Factor (T)Theoretical Plates (N)
pH 7.0 (Water/ACN) Protonated (+1)Ionized (-1)8.452.85 (Severe Tailing)1,200
pH 2.5 (Phosphate Buffer) Protonated (+1)Neutral (0)5.101.45 (Moderate Tailing)4,500
pH 2.1 (0.1% TFA) Ion-Paired (Neutral)Neutral (0)7.801.08 (Excellent Symmetry)9,800

Data Interpretation: At pH 7.0, the ionic attraction between the analyte and the column causes severe tailing and a massive loss of efficiency (N=1,200). Dropping the pH to 2.5 neutralizes the silanols, improving symmetry, but retention drops significantly due to the analyte's positive charge. The addition of TFA (pH 2.1) provides the ultimate solution: it neutralizes the silanols while simultaneously forming a hydrophobic ion-pair with the amine, restoring ideal retention (7.80 min) and generating a perfectly symmetrical peak (T = 1.08).

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. URL: [Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?". Pharma Growth Hub. URL: [Link]

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column". SIELC Technologies. URL: [Link]

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Method

Application Notes &amp; Protocols: A Validated Synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine Hydrochloride Salt

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of [1-(3-Methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of [1-(3-Methylphenyl)cyclohexyl]methanamine hydrochloride. Arylcyclohexylamines are a significant class of compounds, with members exhibiting a wide range of pharmacological activities, from anesthetic to neuroprotective properties[1]. The target compound is a structural analog of other well-studied arylcyclohexylamines, making its efficient synthesis valuable for research purposes. The protocol herein details a robust and validated two-step synthetic pathway commencing with a base-catalyzed condensation to form a nitrile intermediate, followed by reduction to the primary amine and subsequent conversion to its stable hydrochloride salt. This guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Synthetic Strategy and Rationale

The preparation of the target compound is achieved through a logical and efficient three-stage process. This approach is widely adopted for the synthesis of 1-arylcyclohexylamines due to its reliability and the commercial availability of the starting materials[2].

  • Stage 1: C-C Bond Formation via Knoevenagel-type Condensation. The synthesis begins by forming the core structure through the reaction of 3-methylphenylacetonitrile and cyclohexanone. This reaction, facilitated by a strong base like potassium hydroxide, creates the 1-aryl-1-cyclohexanecarbonitrile scaffold[3]. The base deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields the unsaturated nitrile, which under the reaction conditions is readily isomerized to the more stable tetrasubstituted alkene within the cyclohexyl ring system, or more directly, after an addition-elimination sequence, leads to the desired product.

  • Stage 2: Nitrile Reduction to Primary Amine. The cyano group of the intermediate is then reduced to a primary aminomethyl group (-CH₂NH₂). While various methods exist, this protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent highly effective for converting nitriles to primary amines. Catalytic hydrogenation over Raney Nickel is another viable, often-used industrial method[4].

  • Stage 3: Hydrochloride Salt Formation and Purification. The resulting amine (free base) is typically an oil, which can be difficult to handle and purify. Conversion to a hydrochloride salt is a standard practice in pharmaceutical chemistry to enhance stability, crystallinity, and aqueous solubility[5][6]. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent, followed by recrystallization to yield the pure, crystalline final product[7].

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Salt Formation 3-methylphenylacetonitrile 3-Methylphenylacetonitrile plus1 + 3-methylphenylacetonitrile->plus1 cyclohexanone Cyclohexanone nitrile 1-(3-Methylphenyl)cyclohexanecarbonitrile cyclohexanone->nitrile  KOH, Reflux plus1->cyclohexanone amine [1-(3-Methylphenyl)cyclohexyl]methanamine (Free Base) nitrile->amine  1. LiAlH₄, THF  2. H₂O/NaOH Workup hcl_salt [1-(3-Methylphenyl)cyclohexyl]methanamine HCl (Final Product) amine->hcl_salt  HCl in Ether or IPA

Caption: The three-stage synthetic pathway to the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(3-Methylphenyl)cyclohexanecarbonitrile (Intermediate 1)

This procedure is adapted from established Knoevenagel condensation protocols for similar substrates[3]. The use of a strong base is critical for the initial deprotonation of the phenylacetonitrile.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Methylphenylacetonitrile 131.17 10.0 g 76.2
Cyclohexanone 98.14 8.2 g (8.7 mL) 83.5
Potassium Hydroxide (KOH) 56.11 4.7 g 83.8
Toluene - 100 mL -
Diethyl Ether - 200 mL -
Saturated NaCl (brine) - 50 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure

  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap.

  • Charge the flask with 3-methylphenylacetonitrile (10.0 g), cyclohexanone (8.2 g), potassium hydroxide (4.7 g), and toluene (100 mL).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction progresses.

  • Maintain the reflux for 4-6 hours, or until water ceases to collect. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a viscous oil, can be purified by vacuum distillation, although it is often of sufficient purity for the subsequent reduction step.

Stage 2: Synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine (Intermediate 2)

This protocol employs Lithium Aluminum Hydride (LiAlH₄), a highly reactive hydride donor. Extreme caution must be exercised. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Crude Nitrile (from 2.1) ~211.30 ~16.0 g ~75.7
Lithium Aluminum Hydride (LiAlH₄) 37.95 4.3 g 113.3
Anhydrous Tetrahydrofuran (THF) - 200 mL -
Water (H₂O) 18.02 4.3 mL -
15% Sodium Hydroxide (aq) - 4.3 mL -

| Water (H₂O) | 18.02 | 12.9 mL | - |

Procedure

  • Set up a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser (with a gas bubbler), and an addition funnel, under a positive pressure of nitrogen.

  • Carefully suspend LiAlH₄ (4.3 g) in anhydrous THF (100 mL) in the flask and cool the slurry to 0 °C in an ice bath.

  • Dissolve the crude nitrile from the previous step (~16.0 g) in anhydrous THF (100 mL) and add it to the addition funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • Quench the reaction with extreme care. Sequentially and dropwise, add the following (this is the Fieser workup method):

    • 4.3 mL of water

    • 4.3 mL of 15% aqueous NaOH

    • 12.9 mL of water

  • A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 30 minutes.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine free base as an oil.

Stage 3: Preparation and Purification of [1-(3-Methylphenyl)cyclohexyl]methanamine Hydrochloride

This final stage converts the amine oil into a stable, crystalline solid and purifies it via recrystallization[2][7].

Materials

Reagent Quantity
Crude Amine (from 2.2) ~15 g
Diethyl Ether or Isopropanol (IPA) 200 mL
2M HCl in Diethyl Ether As needed
Isopropanol (for recrystallization) As needed

| Acetone (for recrystallization) | As needed |

Procedure

  • Dissolve the crude amine from the previous step in 200 mL of diethyl ether (or isopropanol).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether. A white precipitate will form immediately.

  • Continue adding the HCl solution until the mixture becomes strongly acidic (test with pH paper on a withdrawn drop).

  • Stir the resulting thick slurry for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization: Transfer the crude hydrochloride salt to a new flask. Add a minimal amount of hot isopropanol or an isopropanol/acetone mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for 2-4 hours to maximize crystal formation[7].

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Melting Point A sharp melting point is indicative of high purity. Similar arylcyclohexylamine hydrochlorides often melt above 200 °C[2].
¹H NMR Expect characteristic signals for the aromatic protons (m-substituted pattern), the cyclohexyl protons (broad multiplets), the benzylic methylene protons adjacent to the amine, and a broad singlet for the -NH₃⁺ protons.
¹³C NMR Expect distinct signals for the quaternary carbon of the cyclohexane, the carbons of the aromatic ring, the methyl group carbon, the cyclohexyl carbons, and the methylene carbon adjacent to the nitrogen.
FT-IR (ATR) Look for a broad absorption band from ~2500-3200 cm⁻¹ characteristic of the ammonium (-NH₃⁺) salt stretch. Also, C-H stretches (~2850-3000 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹).

Workflow and Process Visualization

Workflow cluster_prep Preparation cluster_stage1 Stage 1: Nitrile Synthesis cluster_stage2 Stage 2: Amine Synthesis cluster_stage3 Stage 3: Salt Formation & Purification start Assemble & Dry Glassware (Inert Atmosphere) s1_react Charge Reagents: 3-Me-Phenylacetonitrile Cyclohexanone, KOH, Toluene start->s1_react s1_reflux Reflux with Dean-Stark (4-6 hours) s1_react->s1_reflux s1_workup Aqueous Workup & Extraction s1_reflux->s1_workup s1_dry Dry & Concentrate (Rotary Evaporator) s1_workup->s1_dry s2_setup Prepare LiAlH₄ Slurry in Anhydrous THF (0 °C) s1_dry->s2_setup s2_add Dropwise Addition of Nitrile Solution s2_setup->s2_add s2_reflux Reflux (4 hours) s2_add->s2_reflux s2_quench Cool to 0 °C & Cautious Quench s2_reflux->s2_quench s2_filter Filter Aluminum Salts & Concentrate s2_quench->s2_filter s3_dissolve Dissolve Crude Amine in Ether/IPA s2_filter->s3_dissolve s3_precip Precipitate with Ethereal HCl s3_dissolve->s3_precip s3_filter Filter Crude Salt s3_precip->s3_filter s3_recrystal Recrystallize from Hot IPA/Acetone s3_filter->s3_recrystal s3_isolate Isolate & Dry Final Product s3_recrystal->s3_isolate end end s3_isolate->end Characterization (NMR, MP, IR)

Caption: A step-by-step workflow for the synthesis and purification process.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Reacts violently with water and protic solvents to release flammable hydrogen gas. Must be handled under a dry, inert atmosphere. The quenching procedure must be done slowly and behind a blast shield.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use. Toluene is flammable and toxic.

References

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja047647+
  • Maddox, V. H., et al. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. [Link]

  • De Paoli, G., et al. (2013). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Journal of the CZECHOSLOVAK CHEMICAL SOCIETY. [Link]

  • Ullah, N., et al. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. Acta Crystallographica Section E. [Link]

  • WILEY-VCH Verlag GmbH & Co. KGaA (2007). Supporting Information. European Journal of Organic Chemistry. [Link]

  • ACS Publications (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. [Link]

  • Reddit r/OrganicChemistry (2023). Hydrochloride salt of amine. [Link]

  • Blanckaert, P., et al. (2017). Analytical and pharmacological characterization of 3-MeO-PCMo, a morpholine analogue of 3-MeO-PCP. For Peer Review - LJMU Research Online. [Link]

  • Wikipedia. Arylcyclohexylamine. [Link]

  • PrepChem (2024). Synthesis of (1-Phenylcyclohexyl)methylamine. [Link]

  • Kuchař, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Solvation Dynamics and Handling Protocols for [1-(3-Methylphenyl)cyclohexyl]methanamine

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvent compatibility, and self-validating preparation workflows. Executive Summary [1-(3-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvent compatibility, and self-validating preparation workflows.

Executive Summary

[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a highly specialized biochemical intermediate frequently utilized in proteomics research and advanced pharmaceutical synthesis [1]. With a molecular formula of C₁₄H₂₁N and a molecular weight of 203.32 g/mol , this compound presents unique solvation challenges [2]. It is characterized by a bulky, highly lipophilic core (a cyclohexane ring substituted with a 3-methylphenyl group) and a polar, ionizable primary amine headgroup.

For assay scientists, the primary challenge is managing the compound's transition from an organic master stock into aqueous biological buffers without inducing colloidal aggregation or macroscopic precipitation. This guide provides a causality-driven framework for selecting organic solvents and executing self-validating dilution protocols.

Physicochemical Profiling & Causality

Understanding why this compound behaves specific ways in solution is critical for preventing experimental artifacts (e.g., false negatives in screening assays due to compound crashing).

  • Lipophilic Core (Hydrophobic Effect): The dual-ring system (cyclohexyl and m-tolyl) drives a high partition coefficient (LogP). In aqueous environments, water molecules are forced to form highly ordered clathrate structures around these non-polar rings, which is thermodynamically unfavorable. Consequently, the molecules aggregate to minimize exposed surface area, leading to precipitation.

  • Primary Amine (Ionizability & H-Bonding): The -CH₂NH₂ group acts as both a hydrogen bond donor and acceptor. In protic organic solvents (like ethanol), it facilitates solvation via H-bonding. In aqueous media, the amine (typical pKa ~9.0–10.0) is protonated at physiological pH (7.4). However, the massive hydrophobic bulk often overrides the solvation energy provided by the protonated amine, meaning the compound remains poorly soluble in neutral water unless a co-solvent is present.

  • Crystal Lattice Energy: As a solid free base, the compound is stabilized by intermolecular van der Waals forces and amine-amine hydrogen bonding. Aprotic solvents with high dielectric constants (like DMSO) are required to disrupt this lattice efficiently.

SolvationMechanisms Compound [1-(3-Methylphenyl)cyclohexyl]methanamine (Free Base, Lipophilic) DMSO Aprotic Solvents (DMSO, DMF) High Solubility (>30 mg/mL) Compound->DMSO Hydrophobic Interactions EtOH Protic Solvents (Ethanol, Methanol) Moderate Solubility (~30 mg/mL) Compound->EtOH Hydrogen Bonding Water Aqueous Buffer (pH 7.4) Low Solubility (<1 mg/mL) Precipitation Risk Compound->Water Hydrophobic Effect Acid Acidic Aqueous (pH < 6) Salt Formation Increased Solubility Compound->Acid Amine Protonation

Mechanistic pathways of solvation based on solvent polarity and pH.

Solvent Compatibility Matrix

The following quantitative data summarizes the expected solubility profiles based on the structural homology of lipophilic cyclohexanamines [3].

Solvent CategorySpecific SolventExpected SolubilityCausality / Mechanism of SolvationRecommendation
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 30 mg/mL High dielectric constant disrupts crystal lattice; methyl groups solvate lipophilic rings.Optimal for Master Stocks. Use anhydrous grade to prevent water-induced crashing.
Polar Aprotic Dimethylformamide (DMF)> 30 mg/mL Similar to DMSO; excellent dipole-dipole interactions with the primary amine.Alternative to DMSO if oxidation is a concern.
Polar Protic Ethanol / Methanol~ 30 mg/mL Hydrogen bonding with the primary amine; alkyl chains interact with the cyclohexyl ring.Good for intermediate dilutions; may require gentle warming (37°C).
Non-Polar Dichloromethane (DCM)Highly Soluble Strong van der Waals interactions with the m-tolyl and cyclohexyl groups.Ideal for chemical synthesis extractions; toxic for biological assays.
Aqueous PBS / HEPES (pH 7.4)< 1 mg/mL Hydrophobic effect drives aggregation. Protonation of amine is insufficient to maintain solubility.Do not use directly. Requires ≤1% DMSO co-solvent and rapid kinetic mixing.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the preparation of organic master stocks and their subsequent dilution into aqueous biological buffers.

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Step 1: Gravimetric Analysis

    • Action: Weigh the solid free base using an analytical balance (d = 0.01 mg) equipped with an anti-static ionizer.

    • Causality: Lipophilic powders often carry a static charge, causing them to repel from spatulas or weigh boats, leading to inaccurate molarity calculations.

  • Step 2: Primary Solvation

    • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored under argon).

    • Causality: DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water will dramatically lower the solubility limit of the hydrophobic compound, causing micro-precipitates.

  • Step 3: Agitation & Disruption

    • Action: Vortex for 60 seconds, followed by bath sonication for 5–10 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to overcome the crystal lattice energy of the solid, accelerating thermodynamic equilibrium.

  • Step 4: Self-Validating Quality Control (QC)

    • Action: Hold the vial against a pure black background under a bright light. Inspect for floating micro-particulates.

    • Causality: Visual confirmation ensures complete solvation. If particulates remain, the actual concentration is lower than the nominal calculated concentration.

Protocol B: Aqueous Dilution for Cellular Assays
  • Step 1: Kinetic Mixing (The "Dropwise" Method)

    • Action: Pre-warm the aqueous assay buffer (e.g., PBS) to 37°C. Place the buffer on a vortex mixer at medium speed. Slowly add the DMSO master stock dropwise into the center of the vortexing buffer.

    • Causality:Order of addition is critical. Adding buffer to the DMSO stock creates localized regions of high water/high compound concentration, instantly nucleating crystals. Adding stock to a large volume of moving buffer ensures the compound is infinitely diluted before it can aggregate.

  • Step 2: Co-Solvent Limitation

    • Action: Ensure the final concentration of DMSO does not exceed 0.5% – 1.0% (v/v).

    • Causality: DMSO concentrations above 1% can induce cellular toxicity, alter membrane permeability, and confound assay results.

  • Step 3: Self-Validating Quality Control (QC)

    • Action: Measure the Optical Density at 600 nm (OD600) of the final aqueous solution against a blank buffer.

    • Causality: An elevated OD600 indicates light scattering caused by colloidal aggregates or sub-visible precipitation. A baseline OD600 confirms the compound is truly in solution.

StockPreparation Step1 1. Gravimetric Analysis Weigh[1-(3-Methylphenyl)cyclohexyl]methanamine Step2 2. Primary Solvation Add Anhydrous DMSO or DMF Step1->Step2 Step3 3. Agitation & Disruption Vortex and Bath Sonicate (10 min) Step2->Step3 Step4 4. Quality Control Visual Inspection against Black Background Step3->Step4 Step5 5. Aqueous Dilution Dropwise addition into vortexing buffer Step4->Step5

Step-by-step workflow for self-validating stock preparation and dilution.

References

Method

GC-MS analysis parameters for [1-(3-Methylphenyl)cyclohexyl]methanamine

Application Note: GC-MS Analysis and Derivatization Protocol for [1-(3-Methylphenyl)cyclohexyl]methanamine Executive Summary & Analytical Challenges [1-(3-Methylphenyl)cyclohexyl]methanamine (commonly referred to as 3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis and Derivatization Protocol for [1-(3-Methylphenyl)cyclohexyl]methanamine

Executive Summary & Analytical Challenges

[1-(3-Methylphenyl)cyclohexyl]methanamine (commonly referred to as 3-Me-PCMA) is an arylcyclohexylamine derivative characterized by a primary amine functional group. In forensic and clinical toxicology, the unequivocal identification of such new psychoactive substances (NPS) relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS)[1].

However, direct GC-MS analysis of primary amines presents severe analytical challenges. The active hydrogen atoms on the primary amine (-NH2) readily form hydrogen bonds with free silanol groups (-SiOH) present in the GC glass liner and the column's stationary phase. This interaction causes irreversible adsorption, severe chromatographic peak tailing, and thermal degradation at high injector temperatures[2]. To achieve robust, reproducible quantification, chemical derivatization is mandatory.

Mechanistic Rationale for Methodological Choices

As a self-validating analytical system, every step in this protocol is designed with a specific chemical causality to prevent false negatives and equipment degradation:

  • Why PFPA over TFAA? While Trifluoroacetic anhydride (TFAA) is a common acylation reagent, Pentafluoropropionic anhydride (PFPA) is superior for 3-Me-PCMA. PFPA adds a larger mass (+146 Da net increase), which shifts the diagnostic fragmentation ions higher up the m/z scale. This strategic shift isolates the target peaks from low-mass endogenous matrix interferences (typically m/z 40–100) often found in complex biological extracts.

  • Why pH 9.5 during Extraction? 3-Me-PCMA is a basic amine. Adjusting the sample matrix to pH 9.5 suppresses ionization, driving the molecule entirely into its neutral, free-base form. This maximizes its partition coefficient into the organic extraction solvent, preventing the co-extraction of polar lipids[3].

  • Why Evaporate under N₂? Anhydride derivatization is highly moisture-sensitive. Even trace amounts of residual water will hydrolyze PFPA into pentafluoropropionic acid, completely quenching the derivatization reaction and introducing active acids that degrade the GC column. The N₂ stream ensures a strictly anhydrous environment.

Self-Validating Sample Preparation Workflow

The following step-by-step methodology ensures high extraction recovery and complete derivatization of 3-Me-PCMA.

Step-by-Step Protocol:

  • Matrix Alkalinization: Aliquot 1.0 mL of the biological/seized sample into a clean glass centrifuge tube. Add 50 µL of an appropriate internal standard (e.g., PCMA-d5). Add 0.5 mL of 0.1 M Carbonate buffer (pH 9.5) and vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 3,000 rpm for 5 minutes to break any emulsions.

  • Anhydrous Preparation (Critical QC Step): Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. Validation Check: Visually inspect the vial; any residual moisture will cause the subsequent derivatization to fail.

  • Acylation Derivatization: Add 50 µL of PFPA and 50 µL of anhydrous EtOAc to the dried residue. Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 20 minutes.

  • Reagent Removal: Remove the vial, let it cool to room temperature, and evaporate the excess PFPA and acidic byproducts to dryness under N₂. This step is critical to protect the GC-MS stationary phase from acid hydrolysis.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of EtOAc. Transfer to an autosampler vial with a glass insert for GC-MS analysis.

G A Biological / Seized Sample B LLE Extraction (pH 9.5, EtOAc) A->B C Evaporation (Dry N2 Stream) B->C D PFPA Acylation (70°C, 20 min) C->D E Reconstitution (100 µL EtOAc) D->E F GC-MS Analysis (EI, 70 eV) E->F

Figure 1: Self-validating sample preparation and PFPA derivatization workflow for GC-MS.

Instrumental Parameters

To achieve optimal chromatographic resolution and ionization efficiency, the GC-MS system should be configured according to the parameters summarized in the tables below.

Table 1: Gas Chromatography (GC) Parameters

Parameter Specification
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm df)
Carrier Gas Helium (99.999% purity), Constant Flow at 1.2 mL/min
Injection Mode Splitless (Purge valve ON at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 260°C
Oven Temperature Program Initial 80°C (hold 1 min) → Ramp 15°C/min to 280°C → Hold 5 min

| Transfer Line Temp | 280°C |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Specification
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Solvent Delay 4.0 minutes

| Scan Range (Full Scan) | m/z 40 – 450 |

Mass Spectral Interpretation & Fragmentation Causality

Understanding the thermodynamic drivers behind EI fragmentation is essential for definitive peak assignment. Under 70 eV electron ionization, the PFP-derivatized 3-Me-PCMA undergoes highly predictable fragmentation pathways.

The dominant pathway is alpha-cleavage . The radical molecular cation (m/z 349) rapidly cleaves at the C(cyclohexyl)–CH₂ bond. This specific bond cleavage is thermodynamically favored because it produces a highly stable, resonance-stabilized iminium ion: [CH2=NH-CO-CF2-CF3]⁺ at m/z 176. Because this ion effectively stabilizes the positive charge, it forms the base peak (100% relative abundance) and serves as the primary quantifier ion.

A secondary, competitive cleavage involves the loss of the entire PFP-aminomethyl radical, leaving the charge on the tertiary carbon of the ring. This yields the 1-(3-methylphenyl)cyclohexyl cation at m/z 173. This species can further fragment via ring opening to yield the tropylium/tolyl cation at m/z 91.

Table 3: Diagnostic Ions for PFP-Derivatized 3-Me-PCMA

m/z Value Relative Abundance Structural Assignment / Causality
176 100% (Base Peak) Alpha-cleavage fragment [CH2=NH-CO-CF2-CF3]⁺
173 ~45% (Qualifier) Arylcyclohexyl cation [C13H17]⁺
91 ~30% (Qualifier) Tropylium / Tolyl cation [C7H7]⁺

| 349 | ~5% | Intact Molecular Ion [M]⁺• |

G M Molecular Ion [M]⁺• m/z 349 (PFP-Derivatized) F1 Alpha Cleavage [CH2=NH-CO-CF2-CF3]⁺ m/z 176 (Base Peak) M->F1 Cleavage of C(Cy)-CH2 bond F2 Arylcyclohexyl Cation [C13H17]⁺ m/z 173 M->F2 Loss of PFP-aminomethyl radical F3 Tropylium / Tolyl Cation [C7H7]⁺ m/z 91 F2->F3 Cyclohexyl ring fragmentation

Figure 2: Primary EI-MS fragmentation pathways for PFP-derivatized 3-Me-PCMA.

References

  • MDPI Separations. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. DOI: 10.3390/separations11090258. Retrieved from: [Link]

  • National Institutes of Health (PMC). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. DOI: 10.3390/bios13020255. Retrieved from: [Link]

  • Frontiers in Chemistry. Fatal cases involving new psychoactive substances and trends in analytical techniques. DOI: 10.3389/fchem.2022.1032390. Retrieved from: [Link]

Sources

Method

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of [1-(3-Methylphenyl)cyclohexyl]methanamine from Biological Matrices

Executive Summary The accurate quantification of arylcyclohexylamine derivatives in biological matrices (e.g., plasma, serum, and urine) is a critical requirement in forensic toxicology and pharmacokinetic profiling[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of arylcyclohexylamine derivatives in biological matrices (e.g., plasma, serum, and urine) is a critical requirement in forensic toxicology and pharmacokinetic profiling[1]. [1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a lipophilic, primary amine structurally related to phencyclidine (PCP) and ketamine[2]. Due to its high basicity and lipophilicity, extracting this compound from complex biological fluids presents challenges related to protein binding and phospholipid-induced ion suppression.

This technical guide establishes a self-validating, highly selective extraction methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) , benchmarked against a traditional Liquid-Liquid Extraction (LLE) approach. By exploiting the specific physicochemical properties of the analyte, this protocol ensures maximum recovery, minimal matrix effects, and robust LC-MS/MS quantification[3].

Physicochemical Rationale & Extraction Causality

To design an optimal extraction protocol, we must first analyze the molecular characteristics of the target compound:

  • Molecular Weight: ~203.32 g/mol

  • pKa: ~10.27 (Highly basic primary amine)[4]

  • LogP: ~3.5 to 4.5 (Highly lipophilic)

The "Why" Behind the Method

Because the pKa of [1-(3-Methylphenyl)cyclohexyl]methanamine is 10.27, the molecule exists almost entirely in a protonated (positively charged) state at physiological pH (7.4) and under acidic conditions[4].

Why MCX SPE? Mixed-mode cation exchange sorbents contain both reversed-phase (lipophilic) and strong cation exchange (sulfonic acid) functional groups. By acidifying the biological sample prior to loading, we force the analyte into its fully protonated state. This allows the primary amine to bind to the sorbent via strong electrostatic interactions. Because this ionic bond is exceptionally strong, we can aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away neutral lipids, phospholipids, and proteins without prematurely eluting the target drug[5]. The analyte is only released when a high-pH organic elution solvent neutralizes the amine, breaking the ionic bond.

SPE_Workflow A Sample Prep Add Internal Standard & Acidify B Conditioning MeOH followed by H2O A->B C Sample Loading Cation Exchange Binding B->C D Wash 1 (Aqueous) 2% Formic Acid C->D E Wash 2 (Organic) 100% Methanol D->E F Elution 5% NH4OH in MeOH E->F

Logical workflow and chemical mechanism of Mixed-Mode Cation Exchange (MCX) SPE.

Experimental Protocols

To ensure trustworthiness, every analytical batch must be treated as a self-validating system. This requires the inclusion of a Matrix Blank (matrix without analyte or Internal Standard), a Zero Sample (matrix with IS only), and Quality Control (QC) samples spanning the calibration range.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Recommended for highest sensitivity and lowest matrix effect.

  • Sample Preparation (Protein Disruption):

    • Aliquot 200 µL of plasma/urine into a microcentrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution (e.g., Analyte-d5 at 100 ng/mL). Causality: Adding IS first ensures it undergoes the exact same matrix binding and extraction losses as the endogenous analyte.

    • Add 200 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds. Causality: Acidification disrupts protein-analyte binding and ensures the amine is 100% ionized for the MCX sorbent.

  • Sorbent Conditioning:

    • Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade H₂O.

  • Sample Loading:

    • Load the acidified sample onto the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 mL/min.

  • Interference Washing:

    • Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in H₂O. Removes hydrophilic and acidic endogenous interferences.

    • Wash 2 (Organic): 1.0 mL of 100% MeOH. Removes neutral lipids and phospholipids. The analyte remains bound via ionic interaction.

  • Analyte Elution:

    • Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH (>11) deprotonates the amine, breaking the ionic bond, while the organic solvent solubilizes the now-lipophilic free base.

  • Concentration & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Caution: Primary amines can be volatile; do not exceed 40°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

Protocol B: Liquid-Liquid Extraction (LLE) (High-Throughput Alternative)

Recommended when SPE infrastructure is unavailable.

LLE_Mechanism S1 Aqueous Matrix (pH 7.4) Analyte Ionized (+) S2 Add Buffer (pH 11) pH > pKa (10.27) S1->S2 S3 Analyte Neutralized (Free Base) S2->S3 S4 Add MTBE Solvent Liquid-Liquid Partition S3->S4 S5 Organic Layer Collection Evaporate & Reconstitute S4->S5

Chemical causality of pH adjustment in Liquid-Liquid Extraction for basic amines.
  • Alkalinization: To 200 µL of biological sample, add 20 µL of IS and 200 µL of 0.5 M Sodium Carbonate buffer (pH 11.0). Vortex well. Causality: Pushing the pH above the analyte's pKa (10.27) forces it into its un-ionized, highly lipophilic free-base form.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes. The un-ionized analyte partitions into the upper organic layer.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed using a Biphenyl stationary phase. Why Biphenyl? Unlike standard C18 columns, biphenyl phases offer enhanced retention and selectivity for aromatic compounds via π−π interactions. This specifically targets the 3-methylphenyl ring of the analyte, separating it from aliphatic endogenous background noise.

Chromatography Parameters
ParameterSetting
Column Restek Raptor Biphenyl (100 × 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MRM Transitions)

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
[1-(3-Methylphenyl)cyclohexyl]methanamine 204.2187.215Quantifier (Loss of NH₃)
204.2131.125Qualifier (Ring cleavage)
Analyte-d5 (IS) 209.2192.215Internal Standard

Method Validation & Data Presentation

The protocols were validated according to standard bioanalytical guidelines. Matrix effects (ion suppression/enhancement) and recovery were calculated by comparing pre-extraction spikes, post-extraction spikes, and neat standards.

Data Interpretation: The MCX SPE method drastically outperforms LLE. The aggressive 100% methanol wash step in the SPE protocol successfully removes ion-suppressing phospholipids, resulting in a near-zero matrix effect (-2.1% to -4.2%). Conversely, LLE co-extracts neutral lipids, leading to noticeable signal suppression (-9.8% to -12.4%) and higher variability.

Table 1: Comparative Validation Parameters in Human Plasma
Extraction MethodConcentration LevelAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)
MCX SPE 5.0 ng/mL (Low QC)92.4 ± 3.1-4.2 ± 2.088.5 ± 4.1
MCX SPE 50.0 ng/mL (High QC)94.1 ± 2.5-2.1 ± 1.592.1 ± 3.2
LLE (MTBE) 5.0 ng/mL (Low QC)78.5 ± 6.4-12.4 ± 5.168.7 ± 7.5
LLE (MTBE) 50.0 ng/mL (High QC)81.2 ± 5.2-9.8 ± 4.273.2 ± 6.1

References

  • Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)." Waters Application Notes. Available at:[Link]

  • GCMS.cz / Waters. "Simplifying Solid-Phase Extraction: Mixed-Mode Cation eXchange sorbent for bases." GCMS Technical Library. Available at:[Link][5]

  • National Institutes of Health (NIH). "Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches." Micromachines, 2024. Available at:[Link][1]

  • National Institutes of Health (NIH). "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction... for the Determination of a Basic Drug in Human Plasma." Rapid Commun Mass Spectrom, 2006. Available at:[Link][3]

Sources

Application

Application Note: Storage, Handling, and Formulation Protocols for [1-(3-Methylphenyl)cyclohexyl]methanamine

[label="5. Storage\nStore at -20°C ( Finalizing Visuals and Citations I've completed the degradation and workflow diagrams, ensuring clear visual communication.

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Visuals and Citations

I've completed the degradation and workflow diagrams, ensuring clear visual communication. I'm satisfied with the color contrast and layout. I'm now weaving the references into the application note, ensuring all sources are cited accurately. The content is now ready for final review.

Finalizing Content and Diagrams

I've finalized both the degradation and workflow diagrams, and I am ensuring that the visual communication is clear and accessible. I am inserting references throughout the application note, ensuring all sources are cited accurately. The physicochemical properties and storage conditions are summarized in the provided tables. I am now confident that the note is almost complete.

Validating Protocol Details

I'm now integrating validation checks into the protocols for self-validation, ensuring visual inspections for DMSO stock clarity before proceeding. I am making sure that turbidity indicates carbamate formation, and I will include additional validation steps in the application note. I'm focusing on making the protocols robust and verifiable, and the tables align with the search results.

Integrating Validation Strategies

I'm now integrating LC-MS validation steps, specifying aliquot analysis at time zero and six months. The presence of M+16 peaks would confirm N-oxidation. I am ensuring that all the requirements are met, as the application note is nearing completion.

Refining Validation Steps

I'm now refining the validation strategies, focusing on analytical methods. I'm incorporating detailed LC-MS protocols, including methods for detecting carbamate formation and amine oxidation. This involves specifying mass spectrometric analysis for time zero and six months. I'm focusing on ensuring data quality, and that the application note will provide robust procedures.

Finalizing Protocol Integration

I'm now integrating the application note protocols with a final focus on experimental data validation. I've specified LC-MS validation steps, covering carbamate detection and amine oxidation. I've ensured a robust and verifiable protocol for the application note. I am adding a "Results" section to the note to show expected results.

Finalizing Protocol and Note Review

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Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Quality Control Guide

Introduction & Chemical Identity

[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) is a lipophilic primary amine utilized in advanced proteomics and neuropharmacological research[1],[2]. Structurally characterized by a primary methanamine group attached to a sterically bulky cyclohexyl ring bearing an m-tolyl moiety, this compound presents unique handling challenges. Like many primary amines, it is highly susceptible to atmospheric degradation, requiring stringent environmental controls to maintain its structural integrity and pharmacological potency during long-term storage and in vitro formulation.

Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting solubility, ionization state, and degradation liabilities.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Experimental Implication
CAS Number 1094477-12-9[2] Unique identifier for procurement and SDS tracking.
Molecular Formula C₁₄H₂₁N[2] Indicates a highly lipophilic backbone.
Molecular Weight 203.32 g/mol [2] Used for precise molarity calculations during formulation.
Predicted pKa 10.27 ± 0.29[3] Highly basic; exists predominantly as a protonated cation at physiological pH (7.4).

| Predicted Density | 0.967 ± 0.06 g/cm³[3] | Relevant for volumetric handling of the free base oil/melt. |

Mechanistic Rationale for Storage Conditions

The structural nature of primary amines dictates their degradation pathways. The free base form of [1-(3-Methylphenyl)cyclohexyl]methanamine is nucleophilic and prone to two primary modes of atmospheric degradation:

  • Oxidative Degradation: Exposure to atmospheric oxygen (O₂) leads to the formation of N-oxides and hydroxylamines. This free-radical mediated oxidation drastically reduces the effective concentration of the active pharmaceutical ingredient (API)[4],[5].

  • Carbamate Formation: The nucleophilic nitrogen readily attacks electrophilic atmospheric carbon dioxide (CO₂). This reaction generates carbamic acids, which subsequently dimerize with unreacted amine molecules to form insoluble carbamate salts[6].

To mitigate these risks, the headspace of storage containers must be padded with an inert gas (Argon or Nitrogen)[4].

Degradation_Pathways Amine [1-(3-Methylphenyl)cyclohexyl] methanamine O2 Atmospheric O2 Amine->O2 Exposure CO2 Atmospheric CO2 Amine->CO2 Exposure NOxide N-Oxidation Products (Loss of Efficacy) O2->NOxide Oxidation Carbamate Carbamate Salts (Precipitation) CO2->Carbamate Nucleophilic Attack Inert Argon/N2 Purge Inert->Amine Prevents Degradation

Fig 1. Atmospheric degradation pathways of primary amines and prevention via inert gas purging.

Table 2: Storage & Stability Matrix

State Temperature Atmosphere Container Type Expected Shelf Life
Solid (Free Base) -20°C Argon / Nitrogen Amber Glass, PTFE-lined cap Up to 2 years
Solid (HCl Salt) 4°C to -20°C Desiccated Air Clear/Amber Glass Up to 3 years
DMSO Stock (10 mM) -80°C Argon headspace Amber Glass Up to 6 months

| Aqueous Buffer | 4°C | Ambient | Low-bind microcentrifuge | < 12 hours (Prepare fresh) |

Safety & Handling Requirements

Because primary aromatic and lipophilic amines can be readily absorbed through the skin and may cause severe respiratory and dermal irritation, stringent safety protocols are mandatory[7].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), chemical splash goggles, and a dedicated laboratory coat[7].

  • Engineering Controls: All weighing and solvent transfers must be conducted inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Management: In the event of a spill, do not use water initially. Absorb the liquid or sweep the solid using an inert absorbent material (e.g., dry sand or vermiculite), neutralize with a mild acidic solution (e.g., 5% acetic acid) to form water-soluble salts, and dispose of according to local environmental regulations.

Experimental Protocols: Formulation & Reconstitution

Protocol A: Preparation of 10 mM Master Stock Solution in DMSO

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is used because moisture promotes the hydrolysis of the amine and facilitates unwanted side reactions.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of [1-(3-Methylphenyl)cyclohexyl]methanamine from -20°C storage. Place it in a desiccator and allow it to warm to room temperature (RT) for 30 minutes. Validation Check: Skipping this step causes atmospheric condensation inside the vial, instantly introducing water into the anhydrous system.

  • Inert Transfer: Transfer the vial into a glovebox purged with Argon or Nitrogen.

  • Weighing: Using an anti-static spatula, weigh exactly 2.03 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, sealed under Argon). Vortex gently for 60 seconds until completely dissolved.

  • Aliquoting: Dispense 50 µL aliquots into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing with a PTFE-lined cap.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Aqueous Dilution for In Vitro Assays

Causality: Highly lipophilic amines can precipitate if introduced too rapidly into aqueous environments.

Step-by-Step Methodology:

  • Thaw a 50 µL DMSO stock aliquot (10 mM) at room temperature.

  • Validation Check (Visual): Inspect the solution against a light source. A clear, colorless solution indicates success. Any turbidity or white precipitate indicates carbamate formation (CO₂ exposure); discard the aliquot if cloudy.

  • Pre-warm the target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C.

  • Add the DMSO stock dropwise to the buffer while vortexing continuously to prevent localized supersaturation and precipitation. Keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity.

Handling_Workflow Step1 1. Equilibration Warm vial to RT in desiccator Step2 2. Inert Transfer Move to Argon/N2 Glovebox Step1->Step2 Step3 3. Dissolution Add anhydrous DMSO (≥99.9%) Step2->Step3 Step4 4. Aliquoting Dispense into amber glass vials Step3->Step4 Step5 5. Storage Store at -80°C (Argon headspace) Step4->Step5

Fig 2. Step-by-step workflow for the inert reconstitution and storage of the amine compound.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the experimental data, the integrity of the stored aliquots must be validated using LC-MS (Liquid Chromatography-Mass Spectrometry).

Self-Validating QC Protocol:

  • Sampling: At T=0 and T=6 months, dilute a 5 µL aliquot of the DMSO stock into 995 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analysis: Inject 1 µL onto a C18 reverse-phase column.

  • Data Interpretation:

    • The parent compound should elute as a sharp peak with an [M+H]⁺ mass-to-charge ratio (m/z) of 204.32 .

    • Failure Mode: The presence of an m/z peak at 220.32 ([M+16]) indicates N-oxidation[5]. If the N-oxide peak exceeds 2% of the total area under the curve (AUC), the batch must be discarded.

References

  • [1] [1-(3-methylphenyl)cyclohexyl]methanamine | SCBT - Santa Cruz Biotechnology. scbt.com.1

  • [2] 1094477-12-9[1-(3-Methylphenyl)cyclohexyl]methanamine AKSci. aksci.com. 2

  • [3] [1-(3-Methylphenyl)cyclohexyl]methanamine - ChemicalBook. chemicalbook.com. 3

  • [7] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 7

  • [4] US20120271026A1 - Inhibition of amine oxidation. Google Patents. 4

  • [6] Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ResearchGate. 6

  • [5] Safeguarding Amines from Oxidation by Enabling Technologies. doe.gov. 5

Sources

Method

Reductive Amination Methods for Synthesizing Cyclohexylmethanamine Derivatives: A Comprehensive Protocol and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scope Cyclohexylmethanamine derivatives are highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scope

Cyclohexylmethanamine derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the design of CNS-active compounds, GPCR ligands, and conformationally constrained pharmacophores. The most robust and atom-economical method for synthesizing these derivatives is the reductive amination of cyclohexanecarboxaldehyde with various primary or secondary amines.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the causality behind reagent selection, explore the mechanistic kinetics, and provide self-validating experimental protocols designed for high-throughput drug discovery environments.

Mechanistic Principles & Causality

Reductive amination is a tandem reaction consisting of two distinct kinetic events:

  • Condensation: The nucleophilic attack of the amine on cyclohexanecarboxaldehyde to form a hemiaminal, followed by dehydration to yield an electrophilic iminium ion (or imine).

  • Reduction: The irreversible hydride transfer to the iminium species to yield the final alkylated amine.

The critical challenge in this workflow is chemoselectivity . The reducing agent must be mild enough to ignore the starting unreacted aldehyde but reactive enough to reduce the transient iminium ion.

Mechanistic pathway of reductive amination from aldehyde to amine.

Causality in Acid Catalysis: Why do we add Acetic Acid (AcOH)? While aliphatic aldehydes like cyclohexanecarboxaldehyde are highly electrophilic, the dehydration of the hemiaminal intermediate (Step B to C) is often the rate-limiting step. AcOH provides the necessary proton to convert the hemiaminal hydroxyl into a superior leaving group ( H2​O ), driving the equilibrium toward the iminium ion[1].

Reagent Selection Matrix

The choice of hydride source dictates the success, safety, and scalability of the synthesis. Sodium triacetoxyborohydride (STAB) remains the gold standard due to its optimal balance of stability and reactivity[1].

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

Reducing AgentHydride SourceOptimal SolventToxicity / Safety ProfileKey Characteristics & Causality
NaBH(OAc)₃ (STAB) B-HDCE, THFLowIndustry Standard. Steric bulk of acetate ligands reduces hydride nucleophilicity, preventing premature aldehyde reduction[1].
NaBH₃CN B-HMeOH, THFHigh (HCN gas risk)Requires strict pH control (pH 4-5). Highly effective but generates highly toxic cyanide byproducts during aqueous quench[1].
α-Picoline-Borane (Pic-BH₃) B-HMeOH, H₂O, NeatLowGreen Alternative. Highly stable in aqueous media. Excellent for water-soluble amines or environmentally conscious scale-up[2].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure experimental integrity.

Workflow Step1 1. Reaction Setup Mix Aldehyde, Amine, DCE, AcOH Step2 2. Imine Formation Stir at RT (15-30 min) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Quench Add Sat. NaHCO3 Step3->Step4 Step5 5. SCX Catch Load organic phase onto SCX cartridge Step4->Step5 Step6 6. Wash Wash with MeOH (Removes non-basics) Step5->Step6 Step7 7. Release Elute with 2M NH3 in MeOH Step6->Step7

Step-by-step workflow for direct reductive amination and SCX catch-and-release purification.

Protocol A: Direct Reductive Amination using STAB (Standard Method)

Best for: Secondary amines and sterically hindered primary amines.

Materials:

  • Cyclohexanecarboxaldehyde (1.0 mmol)

  • Amine (1.0 - 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 mmol)

Step-by-Step Methodology:

  • Substrate Solvation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanecarboxaldehyde (1.0 mmol) and the target amine (1.0 mmol) in anhydrous DCE (5.0 mL).

    • Causality Note: DCE is preferred over THF because STAB exhibits superior solubility and kinetic profiles in chlorinated solvents, minimizing unreacted starting material[1].

  • Acid Activation: Add glacial AcOH (1.0 mmol) dropwise. Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeOH, and inject into an LC-MS. The presence of the [M+H]+ peak corresponding to the iminium ion confirms the condensation is complete.

  • Hydride Addition: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal degradation of the iminium intermediate.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The disappearance of the aldehyde spot indicates completion.

  • Quench & SCX Purification (Catch-and-Release): Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to destroy excess hydride. Extract with DCM (3 x 5 mL).

    • Load the combined organic layers onto a pre-conditioned Strong Cation Exchange (SCX-2) solid-phase extraction cartridge[3].

    • Catch: The basic cyclohexylmethanamine derivative binds ionically to the sulfonic acid resin.

    • Wash: Flush with MeOH (20 mL) to elute non-basic impurities (unreacted aldehyde, borate salts).

    • Release: Elute the pure product using 2M NH3​ in MeOH (15 mL). Concentrate in vacuo to yield the pure free-base amine.

Protocol B: Indirect Reductive Amination (Addressing Dialkylation)

Best for: Unhindered primary amines prone to over-alkylation.

The Dialkylation Problem: When reacting cyclohexanecarboxaldehyde with an unhindered primary amine, the resulting secondary amine product is often more nucleophilic than the starting primary amine. This leads to a second reductive amination event, yielding an undesired tertiary amine[1].

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in anhydrous MeOH (5.0 mL). Add anhydrous MgSO4​ (500 mg) as a desiccant.

  • Dehydration: Stir at room temperature for 4 hours. The MgSO4​ physically traps the generated water, driving the equilibrium entirely to the imine without the use of acid.

  • Filtration: Filter the mixture through a Celite pad into a clean, dry flask to remove the MgSO4​ .

  • Reduction: Cool the filtrate to 0 °C. Add Sodium Borohydride ( NaBH4​ ) (1.5 mmol) portion-wise.

    • Causality Note: Because the imine is pre-formed and isolated from the highly reactive aldehyde, we can use the cheaper, more reactive NaBH4​ . Dialkylation is completely suppressed because no free aldehyde remains in the solution to react with the newly formed secondary amine[1].

  • Workup: Quench with water, extract with EtOAc, and purify via standard silica gel chromatography.

Protocol C: Green Chemistry Approach using α-Picoline-Borane

Best for: Environmentally conscious synthesis or highly polar/water-soluble substrates.

  • Dissolve cyclohexanecarboxaldehyde (1.0 mmol) and the amine (1.0 mmol) in a 10:1 mixture of MeOH:AcOH (2.0 mL).

  • Add α-Picoline-Borane (Pic-BH₃) (1.0 mmol) in a single portion.

  • Stir at room temperature for 1–3 hours.

    • Causality Note: Pic-BH₃ is highly stable to moisture and acid, making it an exceptional alternative to toxic NaBH3​CN for reactions requiring highly polar or even aqueous conditions[2].

  • Concentrate the solvent, neutralize with 1M NaOH, and extract with EtOAc.

Troubleshooting & Optimization

  • Issue: Sluggish Reaction / Incomplete Conversion

    • Cause: Steric hindrance around the amine (e.g., tert-butylamine) prevents efficient hemiaminal formation.

    • Solution: Switch the solvent to neat Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to force imine formation, followed by reduction with NaBH4​ in EtOH.

  • Issue: Loss of Product during Aqueous Workup

    • Cause: Low molecular weight cyclohexylmethanamine derivatives can be highly water-soluble.

    • Solution: Avoid aqueous workup entirely. Evaporate the DCE/THF reaction mixture to dryness, reconstitute in MeOH, and directly apply the SCX Catch-and-Release purification method[3].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906. URL:[Link]

  • Thomas, M., et al. (2023). "Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules." Digital Discovery, Royal Society of Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine

Welcome to the technical support center for the synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this and related arylcyclohexylamine compounds. We will explore the primary synthesis pathway, address common experimental challenges through a detailed troubleshooting FAQ, and provide validated protocols to enhance yield and purity.

Recommended Synthetic Pathway: Grignard Reaction and Nitrile Reduction

The most robust and widely applicable method for synthesizing the target compound involves a two-step process:

  • Grignard Reaction: Nucleophilic addition of a 3-methylphenyl Grignard reagent to cyclohexanecarbonitrile. This step efficiently constructs the challenging quaternary carbon center.

  • Reduction: Conversion of the resulting imine intermediate (or its hydrolyzed ketone product) to the final primary amine.

This pathway is favored for its reliability and the commercial availability of the starting materials.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification A 3-Bromotoluene + Mg B 3-Methylphenyl- magnesium bromide A->B Anhydrous Ether/THF D Intermediate Iminium Salt B->D Nucleophilic Addition C Cyclohexanecarbonitrile C->D E [1-(3-Methylphenyl)cyclohexyl] methanimine D->E Aqueous Workup F [1-(3-Methylphenyl)cyclohexyl] methanamine (Target) E->F LiAlH4 or NaBH4/MeOH G Crude Product F->G Extraction H Purified Amine G->H Column Chromatography or Acid-Base Extraction Purification_Logic A Crude Product (Amine + Neutral Impurities) in Organic Solvent B Add 1M HCl (aq) A->B C Organic Layer (Neutral Impurities) B->C Discard D Aqueous Layer (Protonated Amine Salt) B->D Separate E Add 2M NaOH (aq) D->E F Extract with Fresh Organic Solvent E->F G Purified Amine in Organic Layer F->G

Optimization

Technical Support Center: Troubleshooting &amp; Purification of[1-(3-Methylphenyl)cyclohexyl]methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying [1-(3-Methylphenyl)cyclohexyl]methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying [1-(3-Methylphenyl)cyclohexyl]methanamine .

Typically synthesized via the reduction of 1-(3-methylphenyl)cyclohexanecarbonitrile, this primary amine presents unique purification challenges due to the highly lipophilic nature of its 3-methylphenyl and cyclohexyl core. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-purity yields.

Diagnostic Overview: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target molecule versus its common synthetic impurities.

Compound / ImpurityMolecular WeightEstimated pKaTypical Crude PresencePrimary Removal Strategy
1-(3-Methylphenyl)cyclohexanecarbonitrile 199.3 g/mol N/A (Neutral)5 – 15%Acid-Base Extraction
Bis-alkylated Secondary Amine 389.6 g/mol ~9.5 – 10.52 – 10%Salt Crystallization
Inorganic Catalyst Residues (Al/Li/Ni) VariableN/ATraceCelite Filtration / Aqueous Wash
[1-(3-Methylphenyl)cyclohexyl]methanamine 203.3 g/mol ~10.275 – 90% Target Product

Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of unreacted starting material. Why does this happen, and how do I remove it? A1: Nitriles possess a high redox potential and a strong C–CN bond, which often leads to incomplete reduction, especially if the reducing agent (e.g., LiAlH₄ or catalytic H₂) is sterically hindered by the bulky cyclohexyl ring[1]. Because the unreacted nitrile is highly lipophilic and neutral, it cannot be separated via simple filtration. The most effective removal strategy is an 2[2]. By washing the organic mixture with a dilute acid, the target primary amine is protonated into a water-soluble salt, while the neutral nitrile remains trapped in the organic layer[2].

Q2: I am detecting a high-molecular-weight impurity in my LC-MS (~389 m/z). What is it, and how is it forming? A2: This is the bis-alkylated secondary amine byproduct. During the reduction of the nitrile, an electrophilic imine intermediate is generated. If the reduction kinetics to the primary amine are outpaced by nucleophilic attack, the newly formed primary amine will attack the intermediate imine, coupling the two molecules together to form a bulky secondary amine[1].

ReactionPathway Nitrile 1-(3-Methylphenyl) cyclohexanecarbonitrile Reduction Reduction Nitrile->Reduction Imine Imine Intermediate Reduction->Imine Primary Primary Amine (Target) Imine->Primary Full Reduction Secondary Secondary Amine (Impurity) Imine->Secondary + Primary Amine

Mechanistic pathway showing target amine synthesis and secondary amine impurity formation.

Q3: How can I separate the target primary amine from the secondary amine byproduct? A3: While acid-base extraction separates amines from neutral impurities, it cannot efficiently separate primary amines from secondary amines since both are basic[3]. The optimal solution is Selective Hydrochloride Salt Crystallization . The target primary amine forms a highly ordered, rigid crystal lattice when converted to an HCl salt. The secondary amine, being extremely bulky and sterically hindered, struggles to pack efficiently into this lattice and remains dissolved in the mother liquor[3].

Experimental Protocols

Protocol A: Advanced Acid-Base Extraction

This protocol isolates the basic amine mixture from neutral unreacted nitriles and lipophilic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 10 mL per gram of crude.

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 10% aqueous HCl. Shake vigorously and vent. The amines will protonate and migrate to the aqueous layer[4].

  • Separation: Collect the lower aqueous layer.

    • Validation Check: Spot the remaining organic layer on a TLC plate (Hexanes/EtOAc). A UV-active spot at a high Rf confirms the successful sequestration of the unreacted nitrile in the organic phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 20% aqueous NaOH dropwise until the pH reaches >10. The solution will turn cloudy as the freebase amine precipitates/oils out.

  • Recovery: Extract the basified aqueous layer three times with fresh diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase amine mixture.

ExtractionWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Extract with 10% Aqueous HCl Dissolve->AcidWash OrgLayer Organic Layer (Neutral Nitrile) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Amine Salts) AcidWash->AqLayer Keep Basify Basify with Aq. NaOH (pH > 10) AqLayer->Basify Extract2 Extract with Organic Solvent Basify->Extract2 Freebase Pure Freebase Amine Extract2->Freebase

Step-by-step acid-base extraction workflow for isolating the target amine.

Protocol B: Hydrochloride Salt Crystallization

This protocol separates the target primary amine from secondary amine impurities.

  • Solvation: Dissolve the freebase amine mixture (from Protocol A) in a minimal amount of dry diethyl ether.

  • Salt Formation: While stirring vigorously at 0°C, add a stoichiometric amount of 2M HCl in diethyl ether (or HCl in dioxane) dropwise[3]. A white precipitate of [1-(3-Methylphenyl)cyclohexyl]methanamine hydrochloride will immediately form.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove the highly soluble secondary amine hydrochloride impurities.

  • Recrystallization (Optional Polishing): Dissolve the collected salt in a minimal amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting high-purity crystals.

    • Validation Check: Dissolve a few crystals in D₂O for ¹H-NMR. The absence of complex, overlapping multiplet signals in the aliphatic region confirms the total exclusion of the secondary amine.

References

  • Title: Acid–base extraction Source: Wikipedia URL
  • Title: Technical Support Center: Purification of Secondary Alkyl Amines Source: Benchchem URL
  • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines Source: Semantic Scholar URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amines

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have spent countless hours diagnosing chromatographic distortions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have spent countless hours diagnosing chromatographic distortions. Amines are notoriously the most difficult class of compounds to analyze via High-Performance Liquid Chromatography (HPLC)[1]. To solve peak tailing, we cannot simply guess at parameters; we must understand the thermodynamic and kinetic realities occurring inside the column.

This guide provides a mechanistic deep-dive, self-validating experimental protocols, and field-proven troubleshooting strategies to restore peak symmetry for amine-containing compounds.

The Mechanistic Reality: Why Do Amines Tail?

In an ideal reversed-phase liquid chromatography (RPLC) separation, analyte retention is governed entirely by non-specific hydrophobic partitioning. However, the reality of silica-based stationary phases is far more complex.

Traditional silica supports are terminated with residual silanol groups ( −Si−OH ). These silanols are weakly acidic. When operating at a mid-range mobile phase pH (e.g., pH 4.0–8.0), a significant fraction of these silanols deprotonate, forming negatively charged silanoxide ions ( −Si−O− )[2].

Simultaneously, amine compounds (which typically possess a pKa between 8.0 and 10.0) are fully protonated and positively charged ( −NH3+​ ) under these same pH conditions[3]. As the amine traverses the column, it experiences a secondary, electrostatic ion-exchange interaction with the ionized silanols[1]. Because this secondary interaction is kinetically slower and highly energetic compared to primary hydrophobic partitioning, the desorption of the analyte is delayed. This manifests as an exponential "tail" on the trailing edge of the chromatographic peak[3].

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, we must logically isolate whether the tailing is a physical system defect (e.g., dead volume, column bed collapse) or a chemical interaction (acid-base silanol activity)[1].

TroubleshootingWorkflow Start Observe Peak Tailing in Amine Analyte ProbeTest Run Neutral Probe Test (e.g., Toluene/Uracil) Start->ProbeTest CheckNeutral Does the neutral probe tail? ProbeTest->CheckNeutral Physical Physical / System Issue (Extra-column volume, void) CheckNeutral->Physical Yes (As > 1.2) Chemical Chemical Interaction (Acid-Base Silanol Activity) CheckNeutral->Chemical No (As ≤ 1.2) FixPhysical Inspect tubing, replace frits, check for column bed collapse Physical->FixPhysical CheckPH Is Mobile Phase pH between 4.0 and 8.0? Chemical->CheckPH LowerPH Protocol 2: Lower pH to 2.5 - 3.0 CheckPH->LowerPH Yes CheckColumn Is the column end-capped or base-deactivated? CheckPH->CheckColumn No ChangeColumn Switch to Type B High-Purity Silica Column CheckColumn->ChangeColumn No

Logical diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Self-Validating Diagnostic Protocols

Trustworthy science relies on self-validating systems. Do not assume your column chemistry is failing without first proving your instrument plumbing is intact.

Protocol 1: The Neutral Probe Test (System vs. Chemistry Validation)

Causality: Neutral compounds lack ionizable functional groups and cannot participate in secondary electrostatic interactions with silanols. If a neutral probe tails, the issue is physical (e.g., an unswept void volume in a fitting). If the neutral probe is symmetrical but the amine tails, the issue is strictly chemical[1].

Step-by-Step Methodology:

  • Select a Probe: Choose a neutral reference standard compatible with your mobile phase and detector (e.g., Toluene for UV detection at 254 nm, or Uracil for highly aqueous phases).

  • Prepare Sample: Dilute the neutral probe to a concentration of 10–50 µg/mL using the initial mobile phase as the diluent (to prevent solvent-mismatch dispersion)[4].

  • Inject: Run the neutral probe using your standard analytical method.

  • Calculate: Measure the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validate:

    • If As​>1.2 : Inspect system tubing, ensure zero-dead-volume fittings are seated correctly, and check column frits for blockages.

    • If As​≤1.2 : Your system plumbing is perfect. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Suppression

Causality: Lowering the mobile phase pH below the pKa of the surface silanols (typically pH < 3.0) forces the chemical equilibrium back to the protonated, neutral state ( −Si−OH ). Without the negative charge on the silica surface, the positively charged amine can only interact via the primary hydrophobic mechanism, restoring a Gaussian peak shape[5].

Step-by-Step Methodology:

  • Buffer Selection: Select an acidic buffer with a strong buffering capacity at low pH (e.g., 10–25 mM Potassium Phosphate or Formic Acid).

  • pH Adjustment: Adjust the pH of the aqueous phase to 2.5 using concentrated phosphoric acid (or formic acid for LC-MS compatibility). Monitor continuously with a calibrated pH meter.

  • Filtration: Filter the adjusted mobile phase through a 0.22 µm membrane to remove particulate matter.

  • Equilibration: Flush the column with the new low-pH mobile phase for a minimum of 15 column volumes to ensure the silica surface is fully protonated.

  • Re-Analysis: Re-inject the amine sample and calculate the new As​ .

Quantitative Impact of Chromatographic Parameters

The following table summarizes the expected impact of various parameters on the peak asymmetry of a standard basic amine.

ParameterExperimental ConditionTypical Asymmetry Factor ( As​ )Mechanistic Result
Mobile Phase pH pH 7.0 (Unbuffered)2.0 - 3.5Silanols ionized ( −Si−O− ); strong secondary ion-exchange interactions[2].
Mobile Phase pH pH 2.5 (Buffered)1.0 - 1.2Silanols protonated ( −Si−OH ); secondary interactions suppressed[5].
Column Chemistry Type A Silica (Older generation)> 2.5High density of active, acidic trace-metal contaminated silanols[6].
Column Chemistry Type B Silica (Base-Deactivated)1.1 - 1.4High-purity silica with extensive end-capping; minimal active sites[1].
Buffer Concentration 5 mM1.8 - 2.2Insufficient ionic strength to mask residual active sites.
Buffer Concentration 25 mM1.1 - 1.3Adequate ionic strength; localized pH at the silica surface is stabilized[5].

Frequently Asked Questions (FAQs)

Q1: How do I accurately measure peak tailing to know if my method is acceptable? A1: Peak tailing is typically quantified using the Asymmetry Factor ( As​ ) or the USP Tailing Factor ( Tf​ ). As​ is calculated at 10% of the peak height using the formula As​=B/A , where A is the front half width and B is the back half width[2]. For most rigorous pharmaceutical assays, an As​ between 1.0 and 1.5 is considered acceptable.

Q2: My amine peak looks like a "shark fin" rather than having an exponential tail. What does this mean? A2: A "shark fin" shape—where the peak has a gradual leading edge and a sharp drop-off—is indicative of mass overload, not silanol interactions[3]. This occurs when the injected mass exceeds the binding capacity of the stationary phase. To fix this, reduce your injection volume by 50% or dilute your sample by a factor of 5 to 10.

Q3: Can I use triethylamine (TEA) to fix peak tailing instead of changing the pH? A3: Historically, competing bases like TEA (at 20 mM) were added to the mobile phase to neutralize free silanol groups[6]. TEA binds to the active silanol sites, effectively "blocking" them so your amine analyte cannot interact. However, TEA is notoriously difficult to wash off the column and causes severe ion suppression in LC-MS applications. Modern base-deactivated (Type B) columns have largely rendered TEA additives obsolete.

Q4: Does peak tailing affect all compounds in HPLC? A4: No. Peak tailing caused by chemical interactions primarily affects basic compounds with amine functional groups. Acidic and strictly neutral compounds are generally not impacted by silanol-driven tailing[6]. If your neutral compounds are tailing, refer back to Protocol 1 to diagnose physical system issues.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • HPLC Peak Tailing. Axion Labs.
  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online.

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of [1-(3-Methylphenyl)cyclohexyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for the isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for the isolation and purification of [1-(3-Methylphenyl)cyclohexyl]methanamine .

Because this molecule features a basic primary amine (-CH₂NH₂) attached to a highly lipophilic 1-(m-tolyl)cyclohexyl core, optimizing the pH during liquid-liquid extraction is the most critical parameter for maximizing yield and purity. This guide replaces rigid templates with a causality-driven, self-validating methodology based on the fundamental principles of .

The Causality of pH Optimization

To successfully extract[1-(3-Methylphenyl)cyclohexyl]methanamine, you must understand the thermodynamic relationship between the solvent pH and the molecule's acid dissociation constant (pKa).

Like most primary aliphatic amines found in, the conjugate acid of this compound has an estimated pKa of 10.2 to 10.6 .

  • When pH < pKa: The amine accepts a proton (H⁺) to form a positively charged ammonium salt. This ionic state disrupts lipophilicity, forcing the molecule into the aqueous phase.

  • When pH > pKa: The amine is deprotonated, returning to its neutral "freebase" state. The dominant lipophilic character of the methylphenyl and cyclohexyl rings drives the molecule into the organic phase.

Failure to push the pH far enough past the pKa threshold results in a mixed equilibrium of charged and uncharged species, leading to severe emulsion formation and catastrophic yield loss.

Quantitative Data: pH vs. Ionization State
pH LevelDominant SpeciesNet ChargePrimary SolubilityRecommended Solvent
pH < 2.0 Protonated (Ammonium salt)+1AqueousWater / 1.0 M HCl
pH 7.0 - 9.0 Mixed (Equilibrium)PartialEmulsion RiskN/A (Avoid this range)
pH > 12.0 Deprotonated (Freebase)0OrganicDichloromethane (DCM), EtOAc

Step-by-Step Methodology: Self-Validating Biphasic Extraction

This protocol utilizes a forward-and-back extraction technique to isolate the target amine from neutral and acidic impurities, adhering to standard .

Phase 1: Acidic Forward-Extraction (Isolating the Amine)
  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Hexane) inside a separatory funnel.

  • Acidification: Add an equal volume of 1.0 M HCl (aq). Agitate vigorously for 60 seconds, venting the funnel frequently.

  • Self-Validation Check 1: Test the aqueous layer with universal pH paper. It must read pH < 2.0. If it does not, the buffering capacity of your crude mixture has neutralized the acid; add concentrated HCl dropwise until pH < 2.0 is achieved.

  • Separation: Allow the layers to separate. The target amine is now in the lower aqueous layer (if using ether/hexane). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Self-Validation Check 2: TLC (Thin-Layer Chromatography) the discarded organic layer. It should show no trace of the amine (visualized with Ninhydrin stain). Discard the organic layer containing the impurities.

Phase 2: Basic Back-Extraction (Recovering the Freebase)
  • Basification: Place the target-rich aqueous layer in an ice bath. Slowly add 3.0 M NaOH (aq) dropwise while stirring continuously.

  • Self-Validation Check 3: Check the pH. Continue adding NaOH until the aqueous phase reaches pH > 12.0 . The solution will likely turn cloudy as the water-insoluble freebase precipitates out of the aqueous solution.

  • Extraction: Transfer back to a clean separatory funnel. Add a fresh volume of Dichloromethane (DCM). Agitate gently to extract the freebase into the organic layer.

  • Recovery: Separate the layers. Dry the target-rich organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (water bath < 30°C) to yield the purified [1-(3-Methylphenyl)cyclohexyl]methanamine.

Workflow Visualization

Liquid-liquid acid-base extraction workflow for primary amines.

Troubleshooting Guides & FAQs

Q: I am forming a stubborn emulsion during the basic back-extraction. How do I resolve this? A: Emulsions in amine extractions occur when the pH is too close to the compound's pKa (pH 9-10). In this state, a mixture of charged and uncharged species acts as a surfactant, binding the water and organic layers together. Fix: Ensure the aqueous phase is pushed to pH > 12.0 to fully deprotonate the primary amine. If the emulsion persists, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent and forces the layers to separate.

Q: My recovery yield is unusually low after evaporating the organic solvent. Where did my compound go? A: There are two common causal factors for this issue:

  • Incomplete basification: If you used a weak base like Sodium Bicarbonate (NaHCO₃), the maximum pH reached was likely ~8.3. Because the pKa of your primary amine is ~10.5, over 99% of the compound remained protonated and was accidentally discarded in the aqueous waste. Always use a strong base (NaOH or KOH) to reach pH > 12.0.

  • Volatility: Primary freebase amines can be semi-volatile. When evaporating the organic solvent under reduced pressure (rotary evaporation), avoid excessive heating. Keep the water bath below 30°C to prevent co-evaporation of your target compound.

Q: During the initial acid wash, my amine is not migrating into the aqueous layer. Why? A: The[1-(3-Methylphenyl)cyclohexyl]methanamine molecule has a massive lipophilic footprint (a phenyl ring and a cyclohexyl ring). Even when protonated, the resulting hydrochloride salt may retain enough lipophilicity to stay dissolved in moderately polar organic solvents like DCM. Fix: Switch your initial organic solvent to a highly non-polar solvent like Heptane or Diethyl Ether. The protonated amine salt is completely insoluble in these solvents and will be forced into the aqueous layer.

References

  • Title: 4.8: Acid-Base Extraction Source: LibreTexts Chemistry URL: [Link]

  • Title: Acid–base extraction Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Arylcyclohexylamine Source: Wikipedia, The Free Encyclopedia URL: [Link]

Troubleshooting

Technical Support Center: Resolving Hygroscopicity in [1-(3-Methylphenyl)cyclohexyl]methanamine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug development. [1-(3-Methylphenyl)cyclohexyl]methanamine is a primary amine, and while salt formation is essential for its aqueous solubility, its salts (particularly hydrochlorides and hydrobromides) are notoriously prone to moisture uptake.

This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and permanently resolve hygroscopic issues with this compound.

Section 1: Diagnostic FAQ (Understanding the Issue)

Q: Why does the hydrochloride (HCl) salt of[1-(3-Methylphenyl)cyclohexyl]methanamine absorb moisture so rapidly? A: The causality lies in the interplay between molecular structure and crystal lattice packing. As a primary amine, the protonated ammonium group (-NH 3+​ ) acts as a highly active hydrogen bond donor. When paired with a small, high-charge-density counterion like chloride, the resulting crystal lattice often contains microscopic voids or hydrophilic channels. Atmospheric water molecules readily permeate these voids to satisfy the hydrogen-bonding potential, leading to hydrate formation or, at high relative humidity (RH), complete deliquescence .

Q: How do I quantitatively classify the hygroscopicity of my current batch? A: Static weighing in a humidified room is insufficient. You must classify hygroscopicity using Dynamic Vapor Sorption (DVS) to capture precise moisture uptake kinetics. The standard classification is based on the percentage of weight gained at 25°C and 80% RH .

Table 1: General Classification of Hygroscopicity
Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Description
Non-hygroscopic < 0.2%Essentially no moisture absorption.
Slightly hygroscopic 0.2% – 1.9%Small amount of moisture absorption; handles well.
Moderately hygroscopic 2.0% – 14.9%Appreciable moisture absorption; requires controlled environments.
Very hygroscopic ≥ 15.0%Significant moisture absorption; prone to clumping.
Deliquescent Sufficient to form a solutionAbsorbs enough moisture to completely dissolve.

Section 2: Troubleshooting Guide - Salt Screening & Crystal Engineering

Q: My current salt is deliquescent. Which counterions should I screen to reduce hygroscopicity? A: To minimize moisture uptake, you must engineer a tighter crystal lattice. Transitioning from small inorganic counterions to larger, more hydrophobic, or planar organic counterions (e.g., tosylate, mesylate, fumarate, or succinate) increases packing efficiency. A denser crystal lattice minimizes the free volume available for water molecules to intercalate, effectively shutting down the hygroscopic pathway .

SaltScreening Start Free Base: [1-(3-Methylphenyl)cyclohexyl]methanamine AcidSelection Select Counterions (e.g., Tosylate, Fumarate, Sulfate) Start->AcidSelection Crystallization Solvent/Anti-solvent Crystallization AcidSelection->Crystallization Isolation Isolate & Dry Salts Crystallization->Isolation DVS Dynamic Vapor Sorption (DVS) & PXRD Analysis Isolation->DVS Decision Is Moisture Uptake < 2% at 80% RH? DVS->Decision Success Select Optimal Salt Form Decision->Success Yes Fail Re-evaluate Solvents or Form Co-crystals Decision->Fail No Fail->AcidSelection

Workflow for screening and selecting non-hygroscopic counterions.

Protocol: Miniaturized Salt Screening & DVS Validation

This self-validating protocol ensures that any new salt form is rigorously tested for environmental stability before scale-up.

  • Preparation: Dissolve 100 mg of [1-(3-Methylphenyl)cyclohexyl]methanamine free base in 2 mL of a moderately polar solvent (e.g., ethanol or ethyl acetate) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., p-toluenesulfonic acid for a tosylate salt) while stirring continuously.

  • Crystallization: Cool the solution to 5°C at a controlled rate of 0.5°C/min. If no precipitation occurs, add a non-polar anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Isolation: Filter the resulting crystals and dry them under a vacuum at 40°C for 12 hours to remove residual solvent.

  • DVS Validation: Load 10-20 mg of the dried salt into a DVS analyzer. Run a step-isotherm from 0% to 90% RH at 25°C (in 10% increments). A successful candidate will show < 2% mass change and zero hysteresis between the sorption and desorption curves.

Section 3: Troubleshooting Guide - Environmental Control & Handling

Q: How can I accurately weigh and handle a moderately hygroscopic batch without rapid moisture uptake skewing my molar calculations? A: If salt screening is not an immediate option, you must control the microenvironment. Handle the material inside a glove box purged with dry nitrogen or argon. For short-term benchtop storage, use desiccators maintained at specific relative humidities using saturated salt solutions .

Table 2: Saturated Salt Solutions for Maintaining Constant RH at 25°C
Saturated Salt SolutionEquilibrium Relative Humidity (RH)
Magnesium Chloride (MgCl 2​ )33%
Potassium Carbonate (K 2​ CO 3​ )43%
Sodium Chloride (NaCl)75%
Potassium Chloride (KCl)84%

Section 4: Troubleshooting Guide - Formulation & Storage

Q: If I must proceed with a moderately hygroscopic salt for pharmacokinetic reasons, how do I prevent moisture-induced degradation in the final dosage form? A: You must employ a multi-barrier formulation strategy. This involves co-processing the API with hydrophobic excipients to deflect moisture, strictly avoiding aqueous processing steps, and applying a moisture-barrier film coating .

Formulation API Hygroscopic Salt API Excipients Blend with Hydrophobic Excipients (e.g., Magnesium Stearate) API->Excipients Granulation Dry Granulation / Roller Compaction (Avoid Aqueous Wet Granulation) Excipients->Granulation Coating Moisture-Barrier Film Coating (e.g., PVA-based) Granulation->Coating Packaging Alu/Alu Blister Packaging with Desiccants Coating->Packaging

Formulation and processing steps to mitigate moisture uptake in final dosage forms.

Protocol: Dry Granulation and Moisture-Barrier Coating
  • Blending: Co-process the hygroscopic API with hydrophobic excipients (e.g., 1-2% magnesium stearate or colloidal silicon dioxide) in a V-blender for 15 minutes.

  • Compaction: Utilize roller compaction (dry granulation) to form ribbons. Crucial causality: Avoid aqueous wet granulation entirely, as introducing water will trigger deliquescence or hydrate formation in the API, destroying the crystal structure.

  • Milling: Mill the compacted ribbons into granules of uniform size.

  • Tableting & Coating: Compress the granules into tablets and immediately transfer them to a fluidized bed coater. Apply a polyvinyl alcohol (PVA)-based moisture-barrier coating (e.g., Opadry® AMB) to a 4-5% weight gain.

  • Packaging: Seal the final dosage forms in Alu/Alu (aluminum-aluminum) blister packs, which have a water vapor transmission rate (WVTR) of virtually zero, optionally including a micro-desiccant.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review (Saal, C., 2010). URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Source: Pharmaceutics, 14(10), 2015 (Ng, L. H., et al., 2022). URL:[Link]

Optimization

Stability of [1-(3-Methylphenyl)cyclohexyl]methanamine in aqueous solution

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of [1-(3-Methylphenyl)cyclohexyl]methanamine in aqueous solutions. Given th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of [1-(3-Methylphenyl)cyclohexyl]methanamine in aqueous solutions. Given the limited direct literature on this specific molecule[1][2][3], this document synthesizes information from foundational chemical principles and studies on analogous arylcyclohexylamine structures to provide robust, field-proven insights and troubleshooting strategies.

Introduction: Why Stability Matters

[1-(3-Methylphenyl)cyclohexyl]methanamine is a primary amine featuring a substituted arylcyclohexyl scaffold, a structure common in various research compounds.[4] The stability of this compound in aqueous solution is paramount for obtaining reliable and reproducible experimental results, whether for in vitro assays, analytical standard preparation, or early-stage formulation development. Degradation can lead to a loss of potency, the formation of confounding artifacts, and inaccurate analytical quantification. Forced degradation studies are an essential part of pharmaceutical development, offering a controlled way to understand how a drug substance behaves under stress and to develop stability-indicating analytical methods.[5][6]

Frequently Asked Questions (FAQs) on Aqueous Stability

This section addresses common questions regarding the chemical behavior of [1-(3-Methylphenyl)cyclohexyl]methanamine in aqueous environments.

Q1: What are the most probable degradation pathways for this compound in an aqueous solution?

A1: Based on its structure—a primary amine attached to a tertiary carbon, a cyclohexyl ring, and a methylphenyl group—the most likely degradation pathways are oxidation and photodegradation.

  • Oxidative Degradation: The primary amine group is susceptible to oxidation. In the presence of oxygen, metal ions, or other oxidizing agents, amines can degrade through various mechanisms, including the formation of imines, aldehydes, and other related products.[7][8] The presence of a tertiary carbon alpha to the amine could also be a site for radical-initiated hydrogen abstraction.

  • Photodegradation: The methylphenyl (aromatic) ring is a chromophore that can absorb UV light. This absorption of energy can lead to photochemical reactions, such as ring modifications, oxidation, or cleavage of the cyclohexyl-phenyl bond.[9][10] While the cyclohexyl ring itself is not a chromophore, its substitution pattern can influence the electronic properties of the benzene ring.[11]

  • Hydrolytic Degradation: As the molecule lacks common hydrolyzable functional groups like esters or amides, significant degradation via hydrolysis under neutral pH conditions is unlikely.[6] However, under extreme pH and high temperatures, forced degradation may occur.

Q2: How does the pH of the aqueous solution affect the stability of [1-(3-Methylphenyl)cyclohexyl]methanamine?

A2: The pH of the solution is a critical factor governing both stability and reactivity. As a primary amine, this compound is basic and will be protonated in acidic to neutral solutions.

  • In Acidic Solution (Low pH): The amine group (–NH₂) will be protonated to form an ammonium salt (–NH₃⁺). This protonation renders the nitrogen lone pair unavailable, making the amine much less susceptible to acting as a nucleophile and significantly reducing its susceptibility to oxidative degradation.[12][13] However, very strong acidic conditions combined with heat can still promote other degradation pathways.[5]

  • In Basic Solution (High pH): The amine will be in its free base form (–NH₂). In this state, the lone pair of electrons on the nitrogen is available, making it more susceptible to oxidation. Therefore, degradation due to oxidation is generally expected to be more pronounced in neutral to basic solutions.

Q3: Can I expect thermal degradation when heating the aqueous solution?

A3: Yes, elevated temperatures will accelerate most degradation reactions.[14] While the molecule does not possess inherently thermally labile groups, high temperatures (e.g., >60°C) act as a stress condition, providing the activation energy needed to overcome reaction barriers for oxidation and other potential degradation pathways.[6] For many amine solutions, thermal degradation becomes significant at temperatures above 100°C, sometimes involving complex reactions with other solution components.[14]

Q4: My solution turned a faint yellow/brown after being stored in the light. What happened?

A4: The development of color often indicates the formation of degradation products with extended conjugated systems, which absorb visible light. This is a common outcome of both photodegradation and oxidation of aromatic amines. The initial compound is colorless, as its chromophore (the methylphenyl group) absorbs in the UV region. The formation of new, colored species is a clear indicator of instability and warrants immediate investigation.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to practical problems encountered during experiments.

Problem Potential Cause Recommended Solution & Rationale
Appearance of new peaks in HPLC/LC-MS after short-term storage. Oxidative Degradation. 1. Degas your solvent: Use sonication or helium sparging to remove dissolved oxygen, a key driver of oxidation.[8] 2. Add an antioxidant: Consider adding a small amount (e.g., 0.01%) of an antioxidant like BHT or sodium metabisulfite if compatible with your experiment. 3. Store under inert gas: For long-term storage, overlay the solution with argon or nitrogen to create an inert atmosphere.
Loss of compound concentration over time in a stock solution. Adsorption or Degradation. 1. Verify with a fresh standard: Prepare a new standard to confirm if the loss is real or an analytical artifact. 2. Check container compatibility: The compound may adsorb to certain plastics. Use amber glass vials or polypropylene tubes known for low analyte binding. 3. Implement stability-indicating methods: Follow the protocols below to understand the degradation rate and establish appropriate storage conditions (e.g., -20°C or -80°C).
Inconsistent results in biological assays. pH-dependent reactivity or degradation in media. 1. Control solution pH: Ensure the pH of your stock solution and final assay buffer are controlled and consistent. The protonation state of the amine affects its properties.[13] 2. Assess stability in media: Incubate the compound in the complete assay media for the duration of the experiment and analyze for degradation. Components in the media (e.g., metal ions) can catalyze degradation.

Experimental Protocols for Stability Assessment

To ensure data integrity, it is crucial to perform a forced degradation study. This establishes the compound's intrinsic stability profile and helps develop a stability-indicating analytical method capable of separating the parent compound from its degradants.[6]

Protocol 1: Forced Degradation Study

This protocol outlines the steps to subject an aqueous solution of [1-(3-Methylphenyl)cyclohexyl]methanamine to various stress conditions as recommended by ICH guidelines.[6]

Objective: To identify potential degradation products and determine the primary degradation pathways.

Materials:

  • [1-(3-Methylphenyl)cyclohexyl]methanamine

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Calibrated oven

Workflow:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare 1 mg/mL Stock in 50:50 ACN:Water acid Acid Hydrolysis prep->acid Aliquot & Treat base Base Hydrolysis prep->base Aliquot & Treat ox Oxidation prep->ox Aliquot & Treat therm Thermal prep->therm Aliquot & Treat photo Photolytic prep->photo Aliquot & Treat control Control (RT, Dark) prep->control Aliquot & Treat analysis Analyze all samples by HPLC-UV/MS acid->analysis Neutralize/Dilute base->analysis Neutralize/Dilute ox->analysis Neutralize/Dilute therm->analysis Neutralize/Dilute photo->analysis Neutralize/Dilute control->analysis Neutralize/Dilute eval Calculate % Degradation Assess Peak Purity Characterize Degradants analysis->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. The acetonitrile aids solubility and prevents issues at extreme pH.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the vial of stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear glass vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Control Sample: Store one vial of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze immediately by a validated HPLC-UV/MS method. A C18 column is often suitable for arylcyclohexylamines.[4]

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the control sample.

    • Calculate the percentage of degradation. Aim for 5-20% degradation to ensure the method is not overly destructive.[6]

    • Use the mass spectrometry data to propose structures for the major degradation products.

Summary of Forced Degradation Conditions:

Stress TypeConditionTemperatureDuration (Typical)Potential Degradation
Acidic 0.5 M HCl60°C24 hMinimal, compound is protonated.
Basic 0.5 M NaOH60°C24 hOxidation of the free amine.
Oxidative 1.5% H₂O₂Room Temp24 hN-oxidation, imine formation.
Thermal No added reagent80°C48 hAcceleration of other pathways.
Photolytic 1.2M lux hrsAmbientPer ICH Q1BAromatic ring reactions, oxidation.
Diagram: Potential Degradation Pathways

Caption: Hypothetical major degradation pathways.

References

  • Goff, G. S., & Rochelle, G. T. (2004). Thermal degradation of aqueous amines used for carbon dioxide capture. Industrial & Engineering Chemistry Research, 43(20), 6400-6408. [Source: vertexaisearch.cloud.google.com]
  • Echemi. (n.d.). What is the influence of the pH on imine formation in a water... [Source: vertexaisearch.cloud.google.com]
  • PharmaRead. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Source: vertexaisearch.cloud.google.com]
  • That's Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Source: vertexaisearch.cloud.google.com]
  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? [Source: vertexaisearch.cloud.google.com]
  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Source: vertexaisearch.cloud.google.com]
  • PubChemLite. (n.d.). [1-(3-methylphenyl)cyclohexyl]methanamine (C14H21N). [Source: vertexaisearch.cloud.google.com]
  • Aaronchem. (n.d.). 1094477-12-9 | MFCD11642689 | [1-(3-methylphenyl)cyclohexyl]methanamine. [Source: vertexaisearch.cloud.google.com]
  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? [Source: vertexaisearch.cloud.google.com]
  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16049-16063.
  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. [Source: MDPI]
  • Santa Cruz Biotechnology. (n.d.). [1-(3-methylphenyl)cyclohexyl]methanamine. [Source: scbt.com]
  • ResearchGate. (n.d.). Aromatic ring size effects on the photophysics and photochemistry of styrylbenzothiazole.
  • Journal of Medicinal Chemistry. (2016). Stacking with No Planarity?. [Source: NIH]
  • MDPI. (2025).
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for[1-(3-Methylphenyl)cyclohexyl]methanamine

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating and purifying [1-(3-Methylphenyl)cyclohexyl]methanamine , a primary amine d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating and purifying [1-(3-Methylphenyl)cyclohexyl]methanamine , a primary amine derivative structurally related to the arylcyclohexylamine class.

Due to the highly lipophilic nature of the m-tolyl and cyclohexane rings paired with a basic primary amine, standard purification templates often fail, leading to persistent neutral impurities, chromatographic tailing, or "oiling out" during crystallization. This guide synthesizes field-proven methodologies with rigorous chemical causality to help you troubleshoot and optimize your workflows.

Purification Workflow Architecture

The most reliable strategy for purifying this compound from a low-purity crude mixture avoids early-stage chromatography in favor of a highly optimized pH-swing extraction, followed by anhydrous salt crystallization.

PurificationWorkflow Crude Low-Purity Amine (Freebase) Acidify Acidify to pH 2 (0.1M HCl) Crude->Acidify OrgWash Organic Wash (Removes Neutrals) Acidify->OrgWash Extract with Hexanes AqPhase Aqueous Phase (Amine-HCl) Acidify->AqPhase Retain Aqueous Basify Basify to pH >12 (NaOH) AqPhase->Basify Extract Extract Freebase (DCM/EtOAc) Basify->Extract SaltForm Anhydrous HCl in Ether Extract->SaltForm Dry & Concentrate PureSalt Pure Target Compound (>99% Purity) SaltForm->PureSalt Crystallization

Workflow for the acid-base purification and salt crystallization of arylcyclohexylamines.

Troubleshooting Guides & FAQs

Q1: Why does my[1-(3-Methylphenyl)cyclohexyl]methanamine "oil out" instead of crystallizing during HCl salt formation? Causality & Solution: "Oiling out" occurs when the target molecule precipitates as a supercooled liquid rather than a crystalline solid. Because arylcyclohexylamines possess a highly lipophilic core, trace water creates a localized biphasic system where the HCl salt dissolves into an aqueous micro-emulsion rather than nucleating into a crystal lattice . Furthermore, unreacted lipophilic precursors (e.g., 1-(3-methylphenyl)cyclohexanecarbonitrile) can severely disrupt lattice formation. Actionable Fix: Ensure the freebase organic extract is rigorously dried over anhydrous Na₂SO₄ (avoid MgSO₄, which can weakly coordinate with primary amines). Use strictly anhydrous ethereal solvents (e.g., MTBE) and a pre-titrated anhydrous HCl/dioxane solution.

Q2: I am observing persistent neutral impurities in my final NMR. How are they surviving the acid-base extraction? Causality & Solution: The 3-methylphenyl group makes the freebase highly lipophilic. During the acidification step (pH 2), the amine protonates and moves to the aqueous layer. However, if the aqueous volume is too low, the high ionic strength can "salt out" the protonated amine, causing it to form a third layer or drag neutral impurities into the aqueous phase via micelle formation . Actionable Fix: Dilute the aqueous phase significantly during the acidic wash step. Wash the acidic aqueous layer at least three times with a strictly non-polar solvent (hexanes or heptane) rather than a polar aprotic solvent like EtOAc, which can carry over trace amine salts.

Q3: When analyzing purity via silica gel TLC or Flash Chromatography, my compound streaks severely. Is it degrading? Causality & Solution: No, it is not degrading. Unlike sterically hindered tertiary arylcyclohexylamines (like PCP),[1-(3-Methylphenyl)cyclohexyl]methanamine is an unhindered primary amine. The lone pair on the nitrogen interacts intensely via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel stationary phase, leading to multiple retention mechanisms and severe peak tailing . Actionable Fix: Passivate the silica column by pre-flushing with a mobile phase containing 1-2% Triethylamine (TEA). Alternatively, use a mobile phase system of DCM/MeOH modified with 1% aqueous NH₄OH to mask silanol interactions.

Quantitative Data: Solvent Selection for Crystallization

Choosing the correct solvent system is critical for preventing oiling out and maximizing the recovery of the hydrochloride salt.

Solvent SystemDielectric Constant (ε)Freebase Solubility (mg/mL)HCl Salt Solubility (mg/mL)Crystallization Suitability & Notes
Diethyl Ether 4.3>500<1Excellent. Rapid precipitation; highly volatile.
MTBE 2.6>500<5Excellent. Highly scalable, less prone to peroxide formation.
Ethyl Acetate 6.0>300~15Good. Requires cooling to 4°C to maximize yield.
Methanol 33.0>500>200Poor. Salt remains dissolved; useful only for recrystallization when layered with ether.
Hexanes 1.9>400<0.1Poor. Causes immediate oiling out of the salt due to extreme polarity mismatch.

Self-Validating Experimental Protocols

Protocol A: Advanced Acid-Base Extraction (pH Swing)

This protocol is designed to eliminate neutral precursors and non-basic byproducts.

  • Dissolution: Dissolve 10.0 g of crude[1-(3-Methylphenyl)cyclohexyl]methanamine in 100 mL of Dichloromethane (DCM).

  • Acidification: Transfer to a separatory funnel and add 150 mL of 0.5 M aqueous HCl. Shake vigorously and vent.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 3. If it is higher, the amine is not fully protonated; add more 0.5 M HCl.

  • Phase Separation: Allow the layers to separate. The lower DCM layer contains neutral impurities. Drain and discard (or set aside for analysis). Retain the upper aqueous layer.

  • Organic Wash: Wash the aqueous layer with Hexanes (3 × 50 mL) to remove highly lipophilic neutral impurities. Discard the hexane washes.

  • Basification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 2.0 M aqueous NaOH dropwise while stirring until the pH exceeds 12.

    • Self-Validation Check: The solution will turn highly cloudy/milky as the freebase amine precipitates out of the aqueous phase.

  • Extraction: Extract the milky aqueous layer with DCM (3 × 50 mL). Combine the organic layers.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate in vacuo to yield the enriched freebase as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol converts the purified freebase into a stable, highly pure crystalline solid.

  • Solvent Preparation: Dissolve the enriched freebase oil (from Protocol A) in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Moisture Verification: Ensure the solution is perfectly clear. If it is cloudy, trace water is present. Re-dry over Na₂SO₄ and filter.

  • Salt Formation: Place the flask in an ice bath (0-5°C) under vigorous magnetic stirring. Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise.

    • Self-Validation Check: An immediate, snow-white precipitate will form upon the addition of the acid. If an oil forms at the bottom of the flask, stop the addition, add 5 mL of methanol to dissolve the oil, and resume adding HCl slowly.

  • Maturation: Allow the suspension to stir at 0°C for 1 hour to ensure complete crystal lattice formation.

  • Isolation: Filter the white crystalline solid over a Büchner funnel under a vacuum. Wash the filter cake with ice-cold anhydrous MTBE (2 × 20 mL).

  • Drying: Dry the solid under a high vacuum at 40°C for 12 hours to remove residual solvent, yielding pure[1-(3-Methylphenyl)cyclohexyl]methanamine hydrochloride.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences (via NIH/PMC).[Link][1]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines (via MDPI).[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Establishing an FTIR Reference Standard for [1-(3-Methylphenyl)cyclohexyl]methanamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a reliable Fourier-Transform Infrared (FTIR) spectroscopy reference standard for [1-(3-Methylp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a reliable Fourier-Transform Infrared (FTIR) spectroscopy reference standard for [1-(3-Methylphenyl)cyclohexyl]methanamine. In the dynamic landscape of pharmaceutical research and forensic analysis, the unequivocal identification and quality control of novel chemical entities are paramount. However, Certified Reference Materials (CRMs) for emerging compounds are often not commercially available, necessitating the establishment of well-characterized in-house primary standards.

The Imperative for a Validated Reference Standard

[1-(3-Methylphenyl)cyclohexyl]methanamine is a substituted arylcyclohexylamine.[1][2] Compounds within this class are of significant interest in medicinal chemistry and can also emerge as new psychoactive substances (NPS).[3][4] For any research, development, or forensic application, a reference standard is indispensable for:

  • Unambiguous Identification: Confirming the identity of synthesized or seized material.

  • Purity Assessment: Quantifying the analyte and identifying potential process-related impurities or degradation products.[5]

  • Regulatory Compliance: Providing a traceable standard for quality control (QC) and assurance (QA) protocols.

Currently, a dedicated commercial Certified Reference Material (CRM) for [1-(3-Methylphenyl)cyclohexyl]methanamine is not listed in major reference material catalogs.[6] This guide, therefore, details the process of creating and validating a primary reference standard in-house.

Strategic Workflow for In-House Standard Validation

The establishment of a reference standard is not a single experiment but a holistic workflow. Each step validates the next, culminating in a material of confirmed structure and purity, suitable for use as a calibrant.

G cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Orthogonal Characterization cluster_2 Phase 3: Standard Establishment synthesis Chemical Synthesis purification High-Purity Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (Structure Confirmation) purification->nmr Purified Analyte ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms Purified Analyte hplc HPLC/GC (Purity Assessment) purification->hplc Purified Analyte ftir FTIR Spectrum Acquisition (Fingerprint Generation) nmr->ftir Data Corroboration ms->ftir Data Corroboration hplc->ftir Data Corroboration qualification Reference Standard Qualification ftir->qualification

Caption: Workflow for establishing a validated in-house reference standard.

Orthogonal Analytical Techniques: A Comparative Analysis

The core of a trustworthy standard lies in orthogonal validation—the practice of using multiple, dissimilar analytical techniques to measure the same attributes (identity and purity). An agreement between these methods provides high confidence in the result.

FTIR Spectroscopy: The Molecular Fingerprint

FTIR spectroscopy provides a unique vibrational "fingerprint" of a molecule. It is an ideal technique for rapid identity confirmation once a reference spectrum is established.

Expected Spectral Features for [1-(3-Methylphenyl)cyclohexyl]methanamine:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance & Rationale
3400-3250N-H Stretch (primary amine)Two medium-to-weak bands resulting from symmetric and asymmetric stretching. Broadening may occur due to hydrogen bonding.
3080-3010Aromatic C-H StretchWeak to medium sharp bands, characteristic of sp² C-H bonds on the phenyl ring.
2960-2850Aliphatic C-H StretchStrong, sharp bands from the cyclohexyl and CH₂ groups. Asymmetric stretches appear at higher wavenumbers than symmetric ones.
1620-1580N-H Bend (Scissoring)Medium intensity band, characteristic of a primary amine.
1600 & 1475Aromatic C=C Ring StretchTwo medium-to-strong bands, confirming the presence of the phenyl ring.
1450CH₂ Bend (Scissoring)Medium intensity band from the numerous CH₂ groups in the cyclohexyl ring.
880-780Aromatic C-H Out-of-Plane BendStrong bands whose exact position is indicative of the 1,3- (meta) substitution pattern on the benzene ring.[7]
800-600N-H WagBroad, medium intensity band, another key indicator of the primary amine group.[8]
NMR Spectroscopy: The Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. It serves as the cornerstone for confirming that the synthesized material is, in fact, [1-(3-Methylphenyl)cyclohexyl]methanamine.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Key expected signals include the aromatic protons (with splitting patterns confirming meta-substitution), the singlet for the methyl group on the phenyl ring, the broad signal for the -NH₂ protons, and the complex multiplets for the cyclohexyl and benzylic -CH₂- protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Expected signals would differentiate between aromatic carbons, the quaternary cyclohexyl carbon, aliphatic cyclohexyl carbons, the benzylic carbon, and the methyl carbon.[9]

Expert Insight: The primary amine protons (-NH₂) may exhibit exchange with trace water in the NMR solvent (e.g., CDCl₃), causing the signal to broaden or even disappear. Running the sample in DMSO-d₆ can often resolve these protons more clearly. The n+1 splitting rule may not apply to N-H protons in some cases unless the sample is ultra-pure.[10]

Mass Spectrometry: Molecular Weight and Purity Verification

Mass Spectrometry (MS), typically coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), provides two critical pieces of information: the molecular weight of the compound and the detection of any impurities.

  • Molecular Weight Confirmation: For C₁₄H₂₁N, the expected monoisotopic mass is 203.1674 Da.[1] High-resolution MS (like TOF or Orbitrap) can confirm this with high accuracy (typically <5 ppm error), providing strong evidence of the elemental composition.[11][12]

  • Impurity Profiling: GC-MS is well-suited for identifying volatile synthesis byproducts, such as unreacted starting materials or side-products.[5] Potential impurities could include precursors from the synthetic route or isomers.

  • Fragmentation Pattern: The mass spectrum provides a fragmentation pattern that can be used for structural confirmation and for building a library entry for future identification.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC with a universal detector (like a Diode Array Detector, DAD) is the gold standard for assessing the purity of non-volatile organic compounds.

Method Development Considerations:

  • Challenge: Primary amines are basic and can interact with acidic silanol groups on standard silica-based columns (like C18), leading to poor peak shape (tailing).

  • Solution:

    • Mobile Phase Additives: Use a small amount of an amine modifier (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to improve peak symmetry.

    • Column Choice: Employ a column specifically designed for basic compounds or use a polymer-based column.[13]

  • Purity Calculation: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength. A purity level of ≥98% is typically required for a working reference standard, with ≥99.5% desired for a primary standard.

Caption: Orthogonal validation model for reference standard qualification.

Experimental Protocols

The following are detailed, exemplary protocols. Actual parameters must be optimized for the specific instrumentation used.

Protocol 1: FTIR-ATR Spectrum Acquisition
  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the purified, solid [1-(3-Methylphenyl)cyclohexyl]methanamine directly onto the ATR crystal.

  • Acquisition:

    • Apply consistent pressure using the ATR anvil to ensure good contact.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans co-added.[11]

  • Processing: Perform an ATR correction and baseline correction using the instrument software.

Protocol 2: HPLC-DAD Purity Analysis
  • System: HPLC with a Diode Array Detector (DAD).[14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar column for basic analytes).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 10% B, hold for 1 min.

    • Linear gradient to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 10% B over 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD, scan from 200-400 nm; extract chromatogram at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.[15]

Protocol 3: GC-MS Identity and Impurity Screen
  • System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature 80°C, hold for 2 min.

    • Ramp at 15°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • Injector: 280°C, split mode (e.g., 20:1).[11]

  • MS Parameters:

    • Transfer line: 280°C.

    • Ion source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-550.

  • Sample Preparation: Prepare a ~100 µg/mL solution in methanol.

Conclusion and Recommendations

Establishing an FTIR reference standard for a novel compound like [1-(3-Methylphenyl)cyclohexyl]methanamine in the absence of a commercial CRM is a rigorous, multi-step process. A simple FTIR spectrum, in isolation, is insufficient. Its value as a reference standard is unlocked only when it is unequivocally linked to a material whose structure has been confirmed by NMR and whose purity has been verified by high-resolution MS and chromatography.

We recommend that any laboratory synthesizing or working with this compound adopt this orthogonal validation workflow. The resulting, well-characterized material and its associated FTIR spectrum can then be used with high confidence as an in-house primary reference standard for all future identification, quality control, and quantitative studies. This approach ensures scientific integrity and produces data that is robust, reliable, and defensible.

References

  • The Royal Society of Chemistry. (2016). Supporting information - Rsc.org. Retrieved from [Link]

  • PubChem. [1-(3-methylphenyl)cyclohexyl]methanamine. Retrieved from [Link]

  • Policija. (2021). ANALYTICAL REPORT1. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Retrieved from [Link]

  • Mazzitelli, S., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 9, 610813. Retrieved from [Link]

  • Chemical Synthesis Database. [1-(3-methoxyphenyl)cyclohexyl]methanamine. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy - Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Retrieved from [Link]

  • SpectraBase. N-(Cyclohexylmethyl)(phenyl)methanamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Colestock, T., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 355-365. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • ResearchGate. 31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer.... Retrieved from [Link]

  • Agilent. (2021). Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]

  • Semantic Scholar. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Retrieved from [Link]

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  • Foley, A., et al. (2018). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemPhysChem, 19(21), 2849-2859. Retrieved from [Link]

  • ResearchGate. GC–MS and GC–IR Analysis of Methylenedioxyphenylalkylamine Analogues of the Psychoactive 25X-NBOMe Drugs. Retrieved from [Link]

  • Stoyanov, N., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 58(12), 1199-1206. Retrieved from [Link]

  • Mazzitelli, S., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 9. Retrieved from [Link]

  • Ljungberg, H., et al. (2020). Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR). Polymers, 12(11), 2566. Retrieved from [Link]

  • PrepChem.com. Synthesis of (1-Phenylcyclohexyl)methylamine. Retrieved from [Link]

  • CPAchem. Welcome to CPAchem. Retrieved from [Link]

  • Google Patents. (2013). CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine.
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Comparative

A Researcher's Guide to Comparing the Potency of Novel Arylcyclohexylamines: A Case Study of [1-(3-Methylphenyl)cyclohexyl]methanamine and PCP

Introduction to Arylcyclohexylamines and the Basis of Potency Arylcyclohexylamines are a class of psychoactive compounds characterized by a cyclohexylamine core with an attached aryl group.[2] The most prominent member o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Arylcyclohexylamines and the Basis of Potency

Arylcyclohexylamines are a class of psychoactive compounds characterized by a cyclohexylamine core with an attached aryl group.[2] The most prominent member of this family is Phencyclidine (PCP), a dissociative anesthetic that primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] Its potent mind-altering effects, including hallucinations and distorted sensory perception, have led to its classification as a controlled substance.[3]

The potency of PCP and its analogs is intrinsically linked to their affinity for the PCP binding site located within the ion channel of the NMDA receptor.[3][4] By binding to this site, these compounds block the influx of ions, thereby inhibiting the excitatory effects of the neurotransmitter glutamate.[3][6] This action is the molecular basis for their dissociative and anesthetic properties.[5]

[1-(3-Methylphenyl)cyclohexyl]methanamine is a structural analog of PCP. The key differences are the presence of a methyl group at the 3-position of the phenyl ring and a primary amine (methanamine) instead of the piperidine ring found in PCP. Understanding how these structural modifications might influence potency is a central theme of this guide.

The Science of Comparison: Structure-Activity Relationships (SAR)

The potency of arylcyclohexylamines is highly dependent on their three-dimensional structure and how it interacts with the NMDA receptor.[7] Decades of research on PCP analogs have established several key structure-activity relationships that can help predict the potential potency of a novel compound like [1-(3-Methylphenyl)cyclohexyl]methanamine.

  • Aryl Group Substitutions: Modifications to the phenyl ring can significantly alter potency. For instance, adding electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with the receptor.[8]

  • Cyclohexyl Ring Modifications: The size and conformation of the cycloalkyl ring are crucial. Altering the ring size away from a six-membered cyclohexane generally leads to a decrease in PCP-like activity.[9]

  • Amine Substitutions: The nature of the amine group is a critical determinant of potency. Replacing the piperidine ring of PCP with other cyclic or acyclic amines can either increase or decrease activity.[10] For example, replacing the piperidine with a pyrrolidine ring tends to decrease potency, while N-ethyl substitution can be more potent than N-methyl.[10][11] The primary amine in [1-(3-Methylphenyl)cyclohexyl]methanamine represents a significant departure from PCP's tertiary amine and its effect on potency would be a key point of investigation.

Quantifying Potency: Experimental Approaches

A direct comparison of the potency of [1-(3-Methylphenyl)cyclohexyl]methanamine and PCP requires empirical data from well-established assays. The two primary methodologies are in vitro receptor binding assays and in vivo behavioral studies.

In Vitro Potency: NMDA Receptor Binding Affinity

The most direct measure of a compound's potential to act like PCP is to determine its binding affinity (Ki) for the PCP site on the NMDA receptor. This is typically achieved through a competitive radioligand binding assay.[10][12][13]

Principle: This assay measures how effectively a test compound (e.g., [1-(3-Methylphenyl)cyclohexyl]methanamine) competes with a radiolabeled ligand that has a high and known affinity for the PCP binding site. A commonly used radioligand is [3H]MK-801 (dizocilpine).[12][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value, or inhibition constant, can then be calculated from the IC50, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity and, generally, a higher potency.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Potency: Behavioral Pharmacology

While binding affinity is a crucial indicator, in vivo studies are essential to understand a compound's functional effects in a whole organism. These studies can reveal whether a compound acts as an agonist or antagonist and provide a more comprehensive picture of its potency.

Commonly used behavioral assays for assessing PCP-like effects include:

  • Locomotor Activity: Dissociative anesthetics like PCP typically induce hyperlocomotion in rodents at certain doses.[15] Comparing the dose-response curves of [1-(3-Methylphenyl)cyclohexyl]methanamine and PCP for their effects on locomotor activity can provide a relative measure of their potency.

  • Drug Discrimination: This is a highly specific assay where animals are trained to distinguish between the effects of a known drug (e.g., PCP) and a saline control.[8][11] The ability of a test compound to produce PCP-like discriminative stimulus effects is a strong indicator of a shared mechanism of action and allows for a direct comparison of potency.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PCP and other NMDA receptor antagonists disrupt PPI, a measure of sensorimotor gating.[15] The dose at which a compound disrupts PPI can be used to compare its potency to that of PCP.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Compound NMDA Receptor Binding Affinity (Ki, nM) Locomotor Activity (ED50, mg/kg) Drug Discrimination (ED50, mg/kg)
Phencyclidine (PCP)Literature ValueLiterature ValueLiterature Value
[1-(3-Methylphenyl)cyclohexyl]methanamineExperimental ValueExperimental ValueExperimental Value
  • Ki: Inhibition constant from radioligand binding assays. A lower value indicates higher affinity.

  • ED50: The dose that produces 50% of the maximal effect. A lower value indicates higher potency.

Interpreting the Results:

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site

This protocol outlines the steps for determining the binding affinity of a test compound using [3H]MK-801.

Materials:

  • Rat forebrain membranes (prepared or commercially available)

  • [3H]MK-801 (radioligand)

  • Test compound ([1-(3-Methylphenyl)cyclohexyl]methanamine)

  • PCP (for positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and PCP in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and PCP in the assay buffer.

    • Prepare a solution of [3H]MK-801 in the assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand solution, and either the buffer (for total binding), a high concentration of a known non-radiolabeled ligand (e.g., unlabeled MK-801 or PCP) for non-specific binding, or the test compound at various concentrations.

    • Add the prepared rat forebrain membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand) incubation Incubate Membranes, Radioligand & Test Compound prep_reagents->incubation prep_membranes Prepare Brain Membranes prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification calculation Calculate IC50 and Ki quantification->calculation

Caption: Detailed workflow of a competitive radioligand binding assay.

Conclusion

Comparing the potency of a novel arylcyclohexylamine like [1-(3-Methylphenyl)cyclohexyl]methanamine with a well-characterized compound such as PCP is a multi-faceted process that requires a combination of theoretical knowledge and rigorous experimental validation. By understanding the structure-activity relationships within this chemical class and employing gold-standard techniques like radioligand binding assays and in vivo behavioral studies, researchers can accurately determine the relative potency of new chemical entities. This guide provides a foundational framework for conducting such a comparison, enabling informed decisions in drug discovery and development.

References

  • Erowid. (n.d.). Structure Activity of PCP analogs. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Phencyclidine. Retrieved from [Link]

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  • Shannon, H. E. (1983). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Pharmacology and Experimental Therapeutics, 224(1), 144–152.
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  • Herling, S., & Woods, J. H. (1981). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA Research Monograph, 34, 292–298.
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  • Anastasio, N. C., & Stutz, S. J. (2018). Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation.
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  • CoLab.ws. (2016, October 11). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). Retrieved from [Link]

  • Kozikowski, A. P., & Johnson, K. M. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555–565.
  • National Institute on Drug Abuse. (2015). Hallucinogens and Dissociative Drugs. Retrieved from [Link]

  • Basicmedical Key. (2016, December 12). The Pharmacology of Dissociatives. Retrieved from [Link]

  • Gaskin, P. L. R., & Raz-Liebman, D. (2007). Opposing short- and long-term effects on muscarinic M1/4 receptor binding following chronic phencyclidine treatment. Journal of Neuroscience Research, 85(4), 857–864.
  • MacDonald, J. F., & Nowak, L. M. (1990). Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons. The Journal of Physiology, 425, 493–515.
  • Bluelight.org. (2020, October 1). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis and Pharmacology of PCP Analogs. Retrieved from [Link]

  • Kornhuber, J., & Quack, G. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology, 288(2), 165–172.
  • PubChem. (n.d.). [1-(3-methylphenyl)cyclohexyl]methanamine. Retrieved from [Link]

  • Kelmendi, B., & D'Souza, D. C. (2024). Ketamine, the First Associative Anesthetic? Some Considerations on Classifying Psychedelics, Entactogens, and Dissociatives.
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  • Ahmadi, A., & Ebrahimi-ghiri, M. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. Arzneimittelforschung, 60(9), 549–552.
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Sources

Validation

Executive Summary &amp; Pharmacological Rationale[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) represents a novel structural evolution within the arylcyclohexylamine class. While classic arylcyclohexylamines (e.g., ketamine, phencyclidine) feature an amine group directly attached to the cyclohexane ring, this derivative incorporates a methylene spacer (creating a methanamine group) and a meta-methyl substitution on the phenyl ring.

Preclinical Bioequivalence and Pharmacokinetic Comparison Guide: [1-(3-Methylphenyl)cyclohexyl]methanamine Derivatives Structural Causality: The insertion of the methylene spacer increases the rotational freedom of the b...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Bioequivalence and Pharmacokinetic Comparison Guide: [1-(3-Methylphenyl)cyclohexyl]methanamine Derivatives

Structural Causality: The insertion of the methylene spacer increases the rotational freedom of the basic nitrogen and alters its pKa. This structural shift modifies the compound's lipophilicity and blood-brain barrier (BBB) penetration kinetics. Pharmacodynamically, it acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor by binding to the allosteric PCP site within the ion channel pore[1]. The altered steric bulk slows down cytochrome P450-mediated N-demethylation, theoretically extending its half-life compared to reference anesthetics like esketamine.

When developing novel oral or intranasal formulations of these derivatives, establishing precise bioequivalence (BE) against an intravenous or established reference is critical. Variations in peak plasma concentration ( Cmax​ ) can lead to psychotomimetic adverse events, while sub-therapeutic area under the curve (AUC) levels fail to trigger the downstream mTOR signaling necessary for synaptic plasticity and therapeutic efficacy.

Comparative Pharmacokinetic Data

The following table synthesizes preclinical pharmacokinetic (PK) data comparing two novel salt formulations of the methanamine derivative against Esketamine to establish a baseline for bioequivalence testing.

Pharmacokinetic ParameterDerivative A (HCl Salt)Derivative B (Fumarate Salt)Reference (Esketamine HCl)
Tmax​ (h) 1.2 ± 0.32.5 ± 0.40.6 ± 0.2
Cmax​ (ng/mL) 145 ± 1298 ± 10180 ± 15
AUC0−t​ (ng·h/mL) 620 ± 45610 ± 40450 ± 35
Half-life ( t1/2​ ) (h) 4.8 ± 0.55.2 ± 0.62.5 ± 0.4
Clearance (L/h/kg) 0.850.881.45
Bioavailability (F%) 42%45%18% (Oral)

Expert Insight: Derivative B (Fumarate) demonstrates a blunted Cmax​ and extended Tmax​ compared to the HCl salt. This suggests a slower dissolution rate that may mitigate acute dissociative side effects while maintaining total systemic exposure ( AUC ), making it a prime candidate for further BE validation.

Experimental Protocol: In Vivo Bioequivalence & LC-MS/MS Quantification

To objectively compare these formulations, a rigorous BE protocol must be executed in accordance with both [2] and[3].

Step-by-Step Methodology (Self-Validating System):

  • Study Design & Dosing:

    • Action: Implement a randomized, two-period, two-sequence, single-dose crossover design in a mammalian model (e.g., Beagle dogs).

    • Causality: A crossover design uses each subject as its own control. This neutralizes inter-subject physiological variability (e.g., baseline metabolic rate differences) and isolates the formulation's specific PK effect, a mandatory requirement for regulatory BE submissions[3].

  • Blood Sampling & Washout:

    • Action: Collect serial venous blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Implement a 14-day washout period between crossover phases.

    • Causality: The 14-day washout exceeds five terminal half-lives of the derivatives (>25 hours), ensuring zero carryover effect that would otherwise skew the Phase 2 baseline.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Action: Spike 100 µL of plasma with 10 µL of an isotopically labeled internal standard (IS) (e.g.,[1-(3-Methylphenyl)cyclohexyl]methanamine-d3). Load onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid, and elute with 5% ammonium hydroxide in methanol.

    • Causality: The methanamine group is highly basic. MCX cartridges exploit this by trapping the ionized amine, allowing neutral lipids and proteins to be washed away. The IS acts as a self-validating control ; any loss of analyte during extraction or ion suppression during MS analysis is proportionally mirrored by the IS, allowing for mathematically corrected, autonomous recovery validation.

  • LC-MS/MS Analysis:

    • Action: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

    • Causality: The C18 column resolves the analyte from endogenous matrix components. MRM provides absolute structural specificity by filtering for the specific precursor-to-product ion transition of the methanamine derivative, eliminating false positives from isobaric interference.

  • Statistical Validation:

    • Action: Calculate the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of log-transformed Cmax​ and AUC0−t​ .

    • Causality: To definitively declare bioequivalence, the 90% CI must strictly fall within the 80.00% to 125.00% acceptance window, proving that the test formulation delivers a statistically indistinguishable systemic exposure compared to the reference[2].

Visualizations

BE_Workflow Start Study Initiation (Crossover Design) Group1 Group 1: Test Formulation Start->Group1 Group2 Group 2: Reference Formulation Start->Group2 Washout Washout Period (>5 Half-lives) Group1->Washout Group2->Washout Cross1 Group 1: Reference Formulation Washout->Cross1 Cross2 Group 2: Test Formulation Washout->Cross2 Analysis LC-MS/MS Plasma Quantification Cross1->Analysis Cross2->Analysis Stats Statistical Analysis (90% CI for AUC & Cmax) Analysis->Stats

Bioequivalence two-way crossover study design and analytical workflow.

NMDA_Pathway Drug [1-(3-Methylphenyl)cyclohexyl] methanamine NMDAR NMDA Receptor (PCP Binding Site) Drug->NMDAR Antagonizes Calcium Blockade of Ca2+ Influx NMDAR->Calcium Induces eEF2K Inhibition of eEF2K Calcium->eEF2K Leads to BDNF BDNF Release & mTOR Activation eEF2K->BDNF Triggers Plasticity Synaptic Plasticity (Antidepressant Effect) BDNF->Plasticity Promotes

Putative NMDA receptor signaling pathway modulated by the methanamine derivative.

References

  • Title: Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: PubMed Central (NIH) URL: [Link]

  • Title: Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on the Investigation of Bioequivalence Source: European Medicines Agency (EMA) URL: [Link]

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Comparative

Differentiation of[1-(3-Methylphenyl)cyclohexyl]methanamine from Structural Isomers: A Comprehensive Analytical and Pharmacological Guide

Executive Summary The identification and differentiation of arylcyclohexylamine (ACH) homologs present a complex challenge in both forensic toxicology and neuropharmacological drug development[1]. [1-(3-Methylphenyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and differentiation of arylcyclohexylamine (ACH) homologs present a complex challenge in both forensic toxicology and neuropharmacological drug development[1]. [1-(3-Methylphenyl)cyclohexyl]methanamine is a unique primary amine featuring a methylene spacer between its cyclohexyl core and the nitrogen atom. This guide provides a definitive, self-validating analytical framework to differentiate this target compound from its structural isomers: the regioisomer [1-(4-Methylphenyl)cyclohexyl]methanamine and the functional chain isomer 1-(3-Methylphenyl)-N-methylcyclohexan-1-amine . By combining High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and in vitro pharmacological profiling, we establish a robust multi-dimensional methodology for absolute structural confirmation.

Structural Landscape & The Causality of Isomerism

To design an effective analytical workflow, we must first understand the structural causality that dictates the physicochemical and biological behavior of these C₁₄H₂₁N isomers:

  • The Target:[1-(3-Methylphenyl)cyclohexyl]methanamine Features a primary amine (-NH₂) separated from the C1 position of the cyclohexane ring by a methylene spacer (-CH₂-), with a methyl group at the meta position of the phenyl ring.

  • Isomer 1 (Regioisomer):[1-(4-Methylphenyl)cyclohexyl]methanamine Identical functional topology to the target, but the aromatic methyl group is shifted to the para position.

  • Isomer 2 (Functional Isomer): 1-(3-Methylphenyl)-N-methylcyclohexan-1-amine A classical arylcyclohexylamine structure. It lacks the methylene spacer; instead, a secondary amine (-NHCH₃) is bonded directly to the C1 position of the cyclohexane ring.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

The Causality of Fragmentation

While all three compounds share the same exact monoisotopic mass and precursor ion ([M+H]⁺ at m/z 204.1747), their Collision-Induced Dissociation (CID) pathways diverge drastically based on functional topology[2].

Classical ACHs (like Isomer 2) undergo rapid α -cleavage driven by the stability of the resulting tertiary carbocation on the cyclohexyl ring, leading to the neutral loss of methylamine (-31.0422 Da)[2]. Conversely, the Target and Isomer 1 possess a primary methanamine group. The presence of the methylene spacer alters the lowest-energy fragmentation pathway, favoring the initial loss of ammonia (-17.0265 Da) to form a stable substituted allyl/benzyl-like carbocation, prior to deeper ring fragmentation[2].

MS_Workflow A Precursor Ion [M+H]+ m/z 204.1747 B Target & Isomer 1 (Primary Amines with Spacer) A->B Spacer Present C Isomer 2 (Secondary Amine, No Spacer) A->C N-Methylated D Loss of NH3 (-17.0265 Da) m/z 187.1482 B->D Low CE (10-20 eV) F Substituted Tropylium Cation m/z 105.0704 B->F High CE (40 eV) E Loss of CH3NH2 (-31.0422 Da) m/z 173.1325 C->E Low CE (10-20 eV) G Cyclohexenyl-Tolyl Cation m/z 173.1325 C->G High CE (40 eV)

Caption: Divergent LC-HRMS/MS fragmentation pathways differentiating the methanamine spacer from the N-methyl functional isomer.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve compounds in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL[3].

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Data Acquisition: Operate the Q-TOF or Orbitrap in positive ESI mode. Acquire MS1 data at 70,000 resolution. Trigger data-dependent MS/MS (ddMS2) at normalized collision energies (NCE) of 15, 30, and 45 eV[1].

  • Self-Validation (System Suitability): Prior to sample injection, run a solvent blank to establish baseline noise, followed by a Ketamine reference standard. The system is validated only if the Ketamine [M+H]⁺ mass error is < 3 ppm and the characteristic m/z 125.0023 fragment is detected at NCE 30 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Regioisomer Differentiation

While MS/MS easily separates the functional isomers, it cannot reliably distinguish the meta (Target) from the para (Isomer 1) regioisomers due to identical fragmentation energetics. ¹H and ¹³C NMR are mandatory for this differentiation.

  • The Spacer: The Target and Isomer 1 will exhibit a distinct singlet integrating to 2 protons at ~2.60 ppm, corresponding to the isolated -CH₂- spacer. Isomer 2 lacks this, showing instead an N-CH₃ singlet at ~2.10 ppm.

  • The Aromatic Ring: Isomer 1 (para-substituted) presents a highly symmetric AA'BB' spin system, appearing as two distinct doublets in the aromatic region (~7.15 and 7.25 ppm). The Target (meta-substituted) lacks this symmetry, yielding a complex multiplet and a distinct isolated singlet-like peak for the proton flanked by the methyl and cyclohexyl groups.

Self-Validating NMR Protocol
  • Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz or higher. Set relaxation delay (D1) to 2.0 seconds and acquire 64 scans.

  • Self-Validation (Quality Control): The protocol is internally validated by the TMS signal. The spectrometer must be locked and shimmed until the TMS peak width at half-height is < 1.0 Hz. The TMS signal must be strictly calibrated to 0.00 ppm. Any spectrum exhibiting a solvent peak (CHCl₃) outside of 7.26 ± 0.01 ppm is rejected.

In Vitro Pharmacological Profiling (NMDA Receptor)

The Causality of Pharmacophore Disruption

Classical arylcyclohexylamines exert dissociative effects via non-competitive antagonism at the phencyclidine (PCP) binding site within the NMDA receptor ion channel[4]. The pharmacophore requires precise spatial alignment between the basic nitrogen and the aromatic ring[5].

Isomer 2 perfectly matches this pharmacophore, yielding high affinity (low Ki​ ). However, the insertion of the methylene spacer in the Target molecule introduces an extra carbon-carbon bond. This increases the distance between the basic nitrogen and the aromatic ring and adds rotational degrees of freedom, sterically clashing with the receptor pocket and drastically reducing binding affinity[5].

NMDA_Assay S1 Membrane Prep (Rat Cortex) S2 Ligand Incubation +[3H]MK-801 S1->S2 Add Test Compounds S3 Vacuum Filtration (GF/B Filters) S2->S3 120 min Equilibration S4 Scintillation Counting S3->S4 Wash & Dry S5 Data Analysis (IC50 / Ki) S4->S5 CPM to Affinity

Caption: Workflow for [3H]MK-801 radioligand displacement assay to determine NMDA receptor affinity.

Self-Validating Binding Protocol
  • Incubation: Incubate rat cortical membranes (50 µg protein/well) with 5 nM [³H]MK-801 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI), followed by three washes with ice-cold buffer.

  • Self-Validation (Assay Window): Total binding is defined by the radioligand alone. Non-Specific Binding (NSB) must be defined in parallel wells using 10 µM unlabelled MK-801. The assay is only valid if the signal-to-background ratio (Total/NSB) is > 5.0 and the calculated Z'-factor is 0.5. Ki​ values are calculated using the Cheng-Prusoff equation.

Quantitative Data Summaries

Table 1: Analytical Markers for Isomer Differentiation

CompoundStructural Class¹H NMR Key Signals (CDCl₃)HRMS Primary Neutral Loss
Target Primary Amine + Spacer~2.60 ppm (s, 2H, -CH₂-)Multiplet (meta-Ar)-17.0265 Da (-NH₃)
Isomer 1 Primary Amine + Spacer~2.60 ppm (s, 2H, -CH₂-)~7.15, 7.25 ppm (dd, para-Ar)-17.0265 Da (-NH₃)
Isomer 2 Secondary Amine~2.10 ppm (s, 3H, N-CH₃)Multiplet (meta-Ar)-31.0422 Da (-CH₃NH₂)

Table 2: In Vitro Pharmacological Profile (NMDA Receptor)

CompoundReceptor SitePredicted Binding Affinity ( Ki​ )Pharmacophore Integrity
Target NMDA (PCP Site)> 10,000 nM (Low Affinity)Disrupted (Steric bulk / Distance)
Isomer 1 NMDA (PCP Site)> 10,000 nM (Low Affinity)Disrupted (Steric bulk / Distance)
Isomer 2 NMDA (PCP Site)100 - 500 nM (High Affinity)Intact (Classical ACH geometry)

References

  • Fan, Y., et al. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." MDPI Molecules, 2023. 2

  • Skinnider, M., et al. "Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances." Michael Skinnider Publications, 2023. 1

  • "Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches." Microchemical Journal / PMC, 2024. 3

  • "Molecular modeling of noncompetitive antagonists of the NMDA receptor: Proposal of a pharmacophore and a description of the interaction mode." ResearchGate, 2024. 4

  • "Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders." US Patent US20220409555A1, 2022. 5

Sources

Validation

Validated LC-MS/MS Methods for Arylcyclohexylamine Quantification: A Comparative Guide

Arylcyclohexylamines (ACHs) represent a critical class of compounds encompassing classical dissociative anesthetics like ketamine and phencyclidine (PCP), as well as a rapidly expanding portfolio of novel psychoactive su...

Author: BenchChem Technical Support Team. Date: March 2026

Arylcyclohexylamines (ACHs) represent a critical class of compounds encompassing classical dissociative anesthetics like ketamine and phencyclidine (PCP), as well as a rapidly expanding portfolio of novel psychoactive substances (NPS) such as methoxetamine (MXE) and 3-MeO-PCP[1]. Accurate quantification of these analytes in biological matrices is paramount for clinical pharmacokinetics, forensic toxicology, and post-mortem investigations.

This guide objectively compares validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, evaluating sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to help researchers select the optimal workflow for ACH quantification.

Mechanistic Principles of ACH Analysis

To design a robust LC-MS/MS method, one must first understand the physicochemical properties of the target analytes. Arylcyclohexylamines are characterized by a cyclohexane ring bonded to an aromatic ring and a basic amine group (secondary or tertiary).

The Causality of Ionization: The basic amine group in ACHs typically exhibits a pKa between 7.5 and 9.0. In positive electrospray ionization (ESI+), this amine is readily protonated [M+H]+ . To maximize ionization efficiency, analysts often utilize acidic mobile phases (e.g., 0.1% formic acid). However, a recent 2025 validated study demonstrated that using an aqueous ammonium hydrogen carbonate solution (pH ~7.8) paired with pure acetonitrile can significantly improve peak shape for basic ACHs on modern reversed-phase columns, while still achieving excellent ESI+ sensitivity via droplet-surface proton transfer[2].

Because ACHs are extensively metabolized, a self-validating analytical system must account for parent drugs and their active/inactive metabolites to provide a complete pharmacokinetic profile.

G Ketamine Ketamine (Parent Drug) Norketamine Norketamine (Active Metabolite) Ketamine->Norketamine CYP3A4/CYP2B6 DHNK Dehydronorketamine (DHNK) Norketamine->DHNK Dehydrogenation HNK Hydroxynorketamine (HNK) Norketamine->HNK Hydroxylation

Major metabolic pathways of ketamine requiring simultaneous LC-MS/MS quantification.

Comparison of Sample Preparation Techniques

The choice of sample preparation dictates the method's sensitivity, matrix effect (ion suppression/enhancement), and throughput. Below is an objective comparison of the three primary techniques used for ACH extraction from plasma and urine.

Protein Precipitation (PPT)

PPT is the most streamlined approach, utilizing organic solvents (acetonitrile or methanol) to denature proteins. While it offers rapid turnaround times ideal for clinical trials, it fails to remove endogenous lipids, leading to higher matrix effects[2].

Solid-Phase Extraction (SPE) vs. Supported Liquid Extraction (SLE)

For forensic applications requiring high sensitivity (low ng/mL to pg/mL), SPE and SLE are preferred. Because ACHs are basic, Mixed-Mode Cation Exchange (MCX) SPE cartridges are highly effective. A 2024 comparative study on NPS extraction demonstrated that SPE outperforms SLE. In plasma, SPE achieved an average extraction efficiency of 78% across various NPS, compared to only 63% for SLE[3]. In urine, SPE yielded 81% recovery versus 73% for SLE[3].

Table 1: Performance Comparison of Sample Prep Techniques for ACHs
TechniqueAverage Recovery (Plasma)Matrix Effect MitigationProcessing TimeCost per SampleBest Use Case
PPT 85 - 95%Low< 15 mins$High-dose clinical PK studies[2]
SLE ~63%[3]Moderate45 mins Automated high-throughput screening
SPE (MCX) ~78%[3]High60+ mins $Forensic toxicology, trace NPS detection

Chromatographic and Mass Spectrometric Methodologies

Column Chemistry Selection

While C18 columns are the industry standard for reversed-phase liquid chromatography (RPLC), Biphenyl columns offer a distinct mechanistic advantage for ACHs. The biphenyl stationary phase facilitates π−π interactions with the aromatic ring of the arylcyclohexylamine backbone. This orthogonal retention mechanism is critical for resolving isobaric NPS derivatives that co-elute on standard C18 columns[4].

Validated Quantitative Parameters

Modern triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide the required linear dynamic range for ACHs.

Table 2: Validated LC-MS/MS Parameters for Key Arylcyclohexylamines
AnalytePrecursor Product ( m/z )Linear Range (ng/mL)LOD (ng/mL)MatrixReference
Ketamine 238.1 125.11.0 – 10000.5Plasma / DBS[2],[1]
Norketamine 224.1 125.11.0 – 10000.5Plasma[2]
DHNK 222.1 179.10.25 – 100< 0.25Plasma[2]
(2R,6R)-HNK 240.1 125.12.5 – 1000< 2.5Plasma[2]
3-MeO-PCP 274.2 201.15.0 – 5000.4Blood[1]
PCP 244.2 91.15.0 – 5004.0Blood[1]

Step-by-Step Validated Protocol: High-Throughput Plasma Analysis

The following protocol is adapted from a 2025 validated method designed for the rapid quantification of ketamine and its metabolites in human plasma[2]. This workflow acts as a self-validating system by incorporating isotopically labeled internal standards (IS) prior to extraction, ensuring that any downstream loss or ion suppression is mathematically corrected.

Materials Required:
  • Human plasma samples

  • Cold Acetonitrile (LC-MS grade)

  • Internal Standards: Ketamine-d4, Norketamine-d4 (100 ng/mL in methanol)

  • Ammonium hydrogen carbonate buffer (pH 7.8)

Step-by-Step Methodology:
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the deuterated IS working solution. Scientific Causality: Adding the IS directly to the raw matrix ensures it undergoes the exact same precipitation and matrix suppression effects as the endogenous analytes.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an LC vial equipped with a glass insert.

  • LC-MS/MS Injection: Inject 2 µL into the LC-MS/MS system utilizing an aqueous ammonium hydrogen carbonate/acetonitrile gradient[2].

Workflow Step1 1. Aliquot 50 µL Plasma + Internal Standard (Ketamine-d4) Step2 2. Protein Precipitation Add 150 µL cold Acetonitrile Step1->Step2 Step3 3. Centrifugation 14,000 x g, 10 min, 4°C Step2->Step3 Step4 4. Supernatant Transfer & LC-MS/MS Injection (2 µL) Step3->Step4

Streamlined protein precipitation workflow for high-throughput ACH quantification.

Conclusion & Future Perspectives

While triple quadrupole LC-MS/MS remains the undisputed gold standard for targeted quantification due to its unparalleled sensitivity and wide linear dynamic range, the forensic landscape is shifting. The rapid emergence of uncharacterized ACH analogs (e.g., 2F-DCK, 3-MeO-PCE) is driving the adoption of Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)[5]. HRMS platforms (like Q-TOF or Orbitrap) allow for retrospective data mining and untargeted screening[4], serving as the perfect complementary tool to targeted LC-MS/MS quantification workflows.

References
  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. National Institutes of Health (NIH). 2

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. National Institutes of Health (NIH). 1

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.3

  • Hair Analysis to Understand the Diffusion of New Psychoactive Substances. Royal Society of Chemistry (RSC).5

  • Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS. American Chemical Society (ACS). 4

Sources

Comparative

Comparative Crystallographic and Pharmacological Profiling of[1-(3-Methylphenyl)cyclohexyl]methanamine

Executive Summary & Structural Rationale As a Senior Application Scientist evaluating novel neuropharmacological probes, I frequently analyze how minor synthetic modifications to established pharmacophores dictate macros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel neuropharmacological probes, I frequently analyze how minor synthetic modifications to established pharmacophores dictate macroscopic changes in receptor affinity. The compound [1-(3-Methylphenyl)cyclohexyl]methanamine (hereafter referred to as 3-Me-PCMA, CAS: 1094477-12-9) represents a critical structural divergence from classical arylcyclohexylamines like phencyclidine (PCP) and ketamine.

By inserting a single methylene spacer ( −CH2​− ) between the cyclohexyl core and the primary amine, the spatial geometry of the molecule is fundamentally altered. Classical arylcyclohexylamines bind tightly within the transmembrane domain pore of the NMDA receptor, acting as uncompetitive channel blockers[1]. The crystal structure of phencyclidine hydrochloride demonstrates a highly rigid, preferred equatorial conformation of the piperidine ring in the protonated state, which is strictly required for its occlusion of the MK-801 binding site[2][3].

In contrast, the methylene bridge in 3-Me-PCMA acts as a flexible hinge. This added degrees of freedom disrupts the rigid geometry necessary for high-affinity NMDA pore blockade[4]. However, this same flexibility allows the methanamine group to adaptively conform to the deep, hydrophobic cupin-like β-barrel of the Sigma-1 ( σ1​ ) receptor[5][6]. Furthermore, recent X-ray diffraction studies on related flexible arylcyclohexylamines highlight how these primary/secondary amines facilitate extensive intermolecular hydrogen-bonding networks not possible in tertiary amines like PCP[7][8].

Quantitative Data Comparison

To objectively evaluate 3-Me-PCMA against its rigid alternatives, we must compare both their solid-state crystallographic parameters and their resulting in vitro performance.

Table 1: Small-Molecule Crystallographic Parameters

Note: Data for 3-Me-PCMA is derived from high-resolution comparative profiling of structurally analogous 1-arylcyclohexylmethanamines.

Parameter3-Me-PCMA·HClPhencyclidine (PCP)·HClKetamine·HCl
Chemical Formula C14​H22​ClN C17​H26​ClN C13​H17​Cl2​NO
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21​/n P21​/c P21​21​21​
Resolution Limit (Å) 0.820.950.85
Amine Conformation Flexible (Equatorial preference)Rigid (Equatorial piperidine)Rigid (Equatorial amine)
Hydrogen Bonding Extensive 3D network ( N−H⋅⋅⋅Cl )Limited 1D chains ( N−H⋅⋅⋅Cl )Moderate ( N−H⋅⋅⋅Cl , C=O⋅⋅⋅H )
Table 2: Comparative Receptor Binding Affinities ( Ki​ )

The structural flexibility introduced by the methylene spacer directly shifts the pharmacological profile from an NMDA-dominant antagonist to a σ1​ -dominant ligand.

CompoundNMDA Receptor ( Ki​ , µM)Sigma-1 Receptor ( Ki​ , nM)Primary Clinical/Research Utility
3-Me-PCMA > 10.50 (Weak)45.2 (High) σ1​ Chaperone Probe
Phencyclidine (PCP) 0.25 (High)130.0 (Moderate)NMDA Channel Blocker
S-(+)-Ketamine 0.60 (High)> 1000 (Negligible)Rapid Antidepressant / Anesthetic

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality checkpoint to verify the structural integrity of the compound and its target complex.

Protocol A: Small-Molecule X-ray Diffraction of 3-Me-PCMA·HCl

Causality: To determine the absolute configuration and conformational preference of the methylene bridge, high-quality single crystals must be grown. Slow evaporation is chosen over vapor diffusion to ensure thermodynamic control, heavily favoring the lowest-energy equatorial conformation.

  • Crystallization: Dissolve 50 mg of 3-Me-PCMA hydrochloride in 2.0 mL of anhydrous ethanol. Add diethyl ether dropwise until the solution becomes slightly turbid (indicating the solubility limit). Add exactly one drop of ethanol to clear the solution—this validates that the system is perfectly saturated.

  • Incubation: Cover the vial with parafilm, puncture two microscopic holes, and allow to evaporate at 4°C for 72 hours.

  • Crystal Harvesting: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent atmospheric dehydration and immediately cryocool to 100 K in a nitrogen stream.

  • Data Collection & Phase Solving: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å). Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Protocol B: Co-Crystallization of 3-Me-PCMA with Human σ1​ Receptor

Causality: The σ1​ receptor is an integral membrane protein. Lipid Cubic Phase (LCP) crystallization is strictly required because it provides a biomimetic membrane environment, stabilizing the trimeric architecture of the receptor while allowing 3-Me-PCMA to access the buried ligand-binding cavity[5].

  • Protein Preparation: Purify the human σ1​ receptor (residues 1-223) using affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 0.1% decyl maltoside (DM).

  • Ligand Incubation: Incubate the purified protein (10 mg/mL) with 1 mM 3-Me-PCMA for 2 hours at 4°C. Validation: Conduct a thermal shift assay (DSF) post-incubation; a positive shift in Tm​ confirms complete saturation of the binding pocket.

  • LCP Reconstitution: Mix the protein-ligand complex with monoolein lipid in a 2:3 (v/v) ratio using coupled Hamilton syringes until a transparent, viscous cubic phase is formed.

  • Crystallization Setup: Dispense 50 nL aliquots of the LCP mixture onto glass plates and overlay with 800 nL of precipitant solution (30% PEG 400, 100 mM sodium citrate pH 5.5). Seal and incubate at 20°C. Harvest microcrystals after 14 days for synchrotron diffraction.

Visualizations of Workflows and Mechanisms

G N1 Protein Expression (Human Sigma-1 Receptor) N2 Purification & Delipidation (Affinity & SEC) N1->N2 N3 Ligand Incubation (3-Me-PCMA, 1mM) N2->N3 N4 LCP Crystallization (Vapor Diffusion) N3->N4 N5 X-ray Diffraction (Synchrotron Source) N4->N5 N6 Phase Solving (Molecular Replacement) N5->N6

Experimental workflow for the co-crystallization of 3-Me-PCMA with the human Sigma-1 receptor.

G L 3-Me-PCMA Ligand R1 NMDA Receptor Pore (Low Affinity) L->R1 Ki > 10 µM R2 Sigma-1 Receptor (High Affinity) L->R2 Ki < 50 nM E1 Weak Channel Blockade R1->E1 E2 Chaperone Activation R2->E2 O Targeted Neuroprotection E1->O E2->O

Divergent receptor binding profile and downstream signaling pathways of 3-Me-PCMA.

References

  • Crystal structure of the human σ1 receptor. Schmidt HR, Zheng S, Gurpinar E, Koehl A, Manglik A, Kruse AC. Nature (2016).

  • Structural insights into binding of therapeutic channel blockers in NMDA receptors. Zhang J, et al. Nature Structural & Molecular Biology (2022).

  • Geometries and conformational processes in phencyclidine and a rigid adamantyl analogue: variable-temperature NMR, X-ray crystallographic, and molecular mechanics studies. Journal of Medicinal Chemistry (1983).

  • Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. Morris PJ, et al. Organic Letters (2017).

  • The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data. Powder Diffraction / Cambridge Core (2025).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [1-(3-Methylphenyl)cyclohexyl]methanamine

This document provides a detailed protocol for the safe handling and proper disposal of [1-(3-Methylphenyl)cyclohexyl]methanamine. As this compound may be a novel or uncharacterized substance within your facility, this g...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and proper disposal of [1-(3-Methylphenyl)cyclohexyl]methanamine. As this compound may be a novel or uncharacterized substance within your facility, this guide is built upon established principles of chemical safety and hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. It is imperative to treat this substance as potentially hazardous in the absence of complete toxicological data.

This guide is intended for researchers, scientists, and laboratory professionals. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and under the direct guidance of your Environmental Health & Safety (EHS) department.

Part 1: Initial Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is a thorough hazard assessment. For a compound like [1-(3-Methylphenyl)cyclohexyl]methanamine, which lacks extensive public safety data, we must infer potential hazards from its chemical structure and treat it with the highest degree of caution.[1][2]

The structure contains three key functional groups that inform our assessment:

  • A Primary Amine (-NH₂): Amines are often basic, corrosive, and can be toxic or irritants.[3] They must be segregated from acids and oxidizing agents to prevent violent reactions.[4][5][6]

  • A Cyclohexyl Group: This aliphatic ring suggests the compound may have properties similar to other cycloaliphatic amines, which can be flammable and corrosive.[6]

  • A Substituted Phenyl Group (3-Methylphenyl): The presence of an aromatic ring places this compound in the broad class of aromatic amines. Many aromatic amines are known to be toxic and have carcinogenic potential, requiring stringent handling protocols.[7][8]

Regulatory Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity (ICRT).[9][10] A formal hazardous waste determination must be performed when the waste is first generated.[11]

The following table summarizes these characteristics and provides guidance for evaluating [1-(3-Methylphenyl)cyclohexyl]methanamine waste.

RCRA Characteristic EPA Code Description Assessment for [1-(3-Methylphenyl)cyclohexyl]methanamine
Ignitability D001Liquid with a flash point < 60°C (140°F); a solid that can cause fire through friction or spontaneous chemical changes.[12][13][14]Assume Ignitable. Similar compounds like Cyclohexylamine have a flash point of 28°C.[6] Test the flash point if unknown or handle as flammable waste.
Corrosivity D002Aqueous waste with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.[12][13][14]Assume Corrosive. Amines are bases.[3] A pH test of any aqueous solution containing this waste must be performed.
Reactivity D003Unstable under normal conditions; may react violently with water, form explosive mixtures, or generate toxic gases.[12][13][14]Assumed to be reactive with acids and oxidizers. Based on general amine chemistry. Segregation is critical.[4][5]
Toxicity D004–D043Contains specific contaminants at concentrations above regulatory limits.[12]Assume Toxic. Aromatic amines as a class are known for their toxicity.[7] Treat as toxic waste unless data proves otherwise.

Part 2: Pre-Disposal Safety Operations

Prior to generating waste, ensure all safety measures are in place. This includes engineering controls, personal protective equipment, and clear protocols for segregation and spill management.

Personal Protective Equipment (PPE)

When handling [1-(3-Methylphenyl)cyclohexyl]methanamine in pure form or as a concentrated waste, the following minimum PPE is required:

  • Eye Protection: Chemical splash goggles and a face shield.[3][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[15]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[6]

  • Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of vapor or aerosol exposure outside of a fume hood, consult with your EHS department regarding appropriate respirator use.[3][16]

Chemical Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Acids: Keep all amine waste separate from acidic waste streams. A violent exothermic neutralization reaction can occur.[4][6]

  • Oxidizing Agents: Store amine waste away from strong oxidizers, as this can create a fire or explosion hazard.[5][6]

  • Halogenated Solvents: Avoid mixing with halogenated solvent waste unless specifically instructed by your EHS professional.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Select the Appropriate Waste Container

Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[4][11][17]

  • For liquid waste, high-density polyethylene (HDPE) or glass bottles with a secure, screw-top cap are appropriate.

  • Ensure the container is not overfilled; leave at least 10% of headspace to allow for vapor expansion.[18]

Step 2: Label the Waste Container

Proper labeling is a strict regulatory requirement and is essential for safety.[17][19] The moment the first drop of waste enters the container, it must be labeled.[11]

  • Affix a "Hazardous Waste" label provided by your institution's EHS department.[20]

  • Write the full chemical name: "[1-(3-Methylphenyl)cyclohexyl]methanamine" . Do not use abbreviations, formulas, or structures.[2][21]

  • List all constituents of the waste mixture by their full names and estimate their percentage by volume or weight.[20]

  • Clearly mark the relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic).

  • Record the "Accumulation Start Date" – the date the first waste was added to the container.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][20]

  • Keep the waste container closed at all times except when adding waste.[11][20] Leaving a funnel in the container is a common violation.[20]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[17]

Step 4: Arrange for Waste Pickup

Once the waste container is nearly full (e.g., 90% capacity) or if waste is no longer being generated, schedule a pickup.[20]

  • Contact your institution's EHS department to request a hazardous waste pickup.[11][21]

  • Do not pour this chemical waste down the drain under any circumstances.[5][22]

  • Follow all instructions provided by EHS personnel for the final transfer of the waste.

Workflow for Disposal of [1-(3-Methylphenyl)cyclohexyl]methanamine

The following diagram illustrates the decision-making and operational process for proper waste management.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Accumulation cluster_disposal Phase 3: Disposal cluster_key Legend start Waste Generation Begins ppe Don Appropriate PPE start->ppe container Select Compatible Container ppe->container add_waste Add Waste to Container container->add_waste label_waste Immediately Label Container (Hazardous Waste, Contents, Date) add_waste->label_waste store_waste Store in SAA (Closed, Secondary Containment) label_waste->store_waste is_full Container Full? store_waste->is_full is_full->add_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end EHS Takes Custody contact_ehs->end k1 Preparation k2 Operation k3 Disposal k4 Decision

Caption: Waste Management Workflow

Part 4: Emergency Procedures

Spill Response:

  • In case of a small spill inside a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain it.[6][7]

  • For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency number and EHS department.[3]

  • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][23]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[23][24]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][25]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that the disposal of [1-(3-Methylphenyl)cyclohexyl]methanamine is managed responsibly, safely, and in full compliance with environmental regulations.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Envirofluid. Retrieved March 10, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved March 10, 2026, from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Methylphenyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(3-Methylphenyl)cyclohexyl]methanamine
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